pyrazol-2-ide
Description
Structure
3D Structure
Properties
Molecular Formula |
C3H3N2- |
|---|---|
Molecular Weight |
67.07 g/mol |
IUPAC Name |
pyrazol-2-ide |
InChI |
InChI=1S/C3H3N2/c1-2-4-5-3-1/h1-3H/q-1 |
InChI Key |
LBLQPCAYBXWESC-UHFFFAOYSA-N |
SMILES |
C1=C[N-]N=C1 |
Canonical SMILES |
C1=C[N-]N=C1 |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for Pyrazol 2 Ide and Its Derivatives
Classical and Modern Approaches to Pyrazol-2-ide Precursor Synthesis
The foundational methods for constructing the pyrazole (B372694) ring have been refined over more than a century and remain highly relevant. These classical approaches are complemented by modern variations that offer improved efficiency and regioselectivity.
Cyclocondensation Reactions in Pyrazole Synthesis
The most traditional and widely employed method for pyrazole synthesis is the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. beilstein-journals.orgmdpi.comnih.gov This approach, famously known as the Knorr pyrazole synthesis, involves the reaction of a β-diketone with hydrazine, which acts as a bidentate nucleophile, to form the five-membered heterocyclic ring. mdpi.comnih.gov
A significant challenge in this method is controlling the regioselectivity when using substituted hydrazines, as two different regioisomers can be formed. beilstein-journals.orgmdpi.com However, researchers have developed strategies to address this issue. For instance, the reaction of 1,3-diketones with arylhydrazines in N,N-dimethylacetamide at room temperature has been shown to produce 1-aryl-3,4,5-substituted pyrazoles with high regioselectivity and yields ranging from 59% to 98%. mdpi.com
The versatility of this method is enhanced by the in situ generation of the 1,3-dicarbonyl precursors. For example, ketones can react with acid chlorides to form 1,3-diketones, which are then cyclized with hydrazine in a one-pot process. mdpi.com Similarly, α,β-unsaturated carbonyl compounds and acetylenic ketones also serve as effective three-carbon synthons for cyclocondensation with hydrazines, although mixtures of regioisomers can still be an issue with the latter. mdpi.comnih.govrsc.org
Table 1: Examples of Cyclocondensation Reactions for Pyrazole Synthesis
| 1,3-Dielectrophile | Hydrazine Derivative | Conditions | Product | Yield | Reference |
| 1,3-Diketones | Arylhydrazines | N,N-dimethylacetamide, room temp. | 1-Aryl-3,4,5-substituted pyrazoles | 59-98% | mdpi.com |
| Ketones + Acid Chlorides | Hydrazine | In situ diketone formation | Polysubstituted pyrazoles | Good to excellent | mdpi.com |
| α,β-Unsaturated Ketones | Hydrazine derivatives | Oxidation of intermediate pyrazoline | Pyrazoles | Varies | nih.gov |
| Acetylenic Ketones | Hydrazine derivatives | Cyclocondensation | Mixture of pyrazole regioisomers | Varies | mdpi.com |
| α-Arylselanyl-1,3-diketones | Arylhydrazines | Glycerol, 60 °C, N₂ atmosphere | 4-Arylselanylpyrazoles | Moderate to good | scielo.br |
1,3-Dipolar Cycloaddition Reactions in Pyrazole Ring Formation
The [3+2] cycloaddition reaction between a 1,3-dipole and a dipolarophile is another powerful and efficient strategy for constructing the pyrazole ring. rsc.org This method involves the reaction of diazo compounds or their precursors with alkynes or alkenes. rsc.orgworktribe.com
A common approach involves the in situ generation of diazo compounds from N-tosylhydrazones. organic-chemistry.orguniovi.es These diazo compounds then readily undergo a 1,3-dipolar cycloaddition with terminal or internal alkynes to form pyrazoles. organic-chemistry.orguniovi.es This method often offers excellent regioselectivity, which is a significant advantage over classical cyclocondensation reactions. organic-chemistry.org For instance, the reaction of tosylhydrazones derived from acetophenones with terminal alkynes yields 3,4,5-trisubstituted pyrazoles as single regioisomers. uniovi.es
The mechanism of this transformation typically involves the initial cycloaddition to form a 3H-pyrazole intermediate, which then undergoes a beilstein-journals.orgworktribe.com-sigmatropic rearrangement to yield the aromatic 1H-pyrazole. uniovi.esscispace.com This cascade process has been successfully applied to the synthesis of chiral pyrazoles with high stereoretention. scispace.com Diazophosphonates have also been explored as stable surrogates for diazoalkanes in these cycloadditions, reacting with alkynes to form N-H pyrazoles. worktribe.com
Table 2: Examples of 1,3-Dipolar Cycloaddition Reactions for Pyrazole Synthesis
| 1,3-Dipole Source | Dipolarophile | Conditions | Product | Key Features | Reference |
| N-Tosylhydrazones | Terminal Alkynes | Base-promoted | 1,3,5-Trisubstituted or 3,4,5-Trisubstituted Pyrazoles | High regioselectivity | organic-chemistry.orguniovi.es |
| N-Tosylhydrazones | Bromovinyl Acetals (Alkyne Surrogates) | In situ diazo generation | 3,5-Disubstituted Pyrazoles | Good yields, tolerates various substituents | organic-chemistry.org |
| Diazophosphonates | Alkynes | Thermal | N-H Pyrazoles | Stable diazo surrogates, regiospecific with unsymmetrical alkynes | worktribe.com |
| α-Chiral Tosylhydrazones | Terminal Alkynes | Base-promoted | Chiral Pyrazoles | Stereoretentive beilstein-journals.orgworktribe.com-sigmatropic rearrangement | scispace.com |
| Nitrile Imines | Alkenes/Alkynes | Varies | Substituted Pyrazoles | Versatile 1,3-dipole | rsc.org |
Advanced Synthetic Protocols for this compound Analogues
To meet the growing demand for molecular diversity and more efficient synthetic routes, advanced protocols have been developed. These include transition metal-catalyzed reactions, multicomponent reactions, and microwave-assisted synthesis, which offer significant advantages in terms of scope, efficiency, and environmental impact.
Transition Metal-Catalyzed Syntheses of Pyrazoles
Transition metal catalysis has revolutionized the synthesis of pyrazoles, enabling novel bond formations and expanding the accessible chemical space. mdpi.com Palladium and copper are among the most frequently used metals in these transformations. organic-chemistry.orgbeilstein-journals.orgmdpi.com
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, are employed to introduce aryl and other substituents onto the pyrazole ring. organic-chemistry.orgbeilstein-journals.org For example, N-arylpyrazoles can be synthesized in high yields through the palladium-catalyzed coupling of aryl triflates with pyrazole derivatives using specialized phosphine (B1218219) ligands like tBuBrettPhos. organic-chemistry.org Palladium catalysis also enables four-component coupling reactions of a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide to produce pyrazole derivatives. organic-chemistry.org
Copper-catalyzed reactions are also prevalent, often used for N-arylation and in multicomponent syntheses. beilstein-journals.orgorganic-chemistry.org For instance, a copper-catalyzed three-component reaction of enaminones, hydrazines, and aryl halides leads to 1,3-substituted pyrazoles through a domino process involving cyclization followed by Ullmann coupling. beilstein-journals.org Iron- and ruthenium-catalyzed reactions have also been reported for the regioselective synthesis of substituted pyrazoles from diarylhydrazones and diols. organic-chemistry.org More recently, a titanium-mediated multicomponent oxidative coupling of alkynes, nitriles, and Ti imido complexes has been developed, which notably forms the N-N bond in the final oxidation step, avoiding the use of hydrazine reagents. nih.gov
Table 3: Examples of Transition Metal-Catalyzed Pyrazole Syntheses
| Catalyst | Reactants | Reaction Type | Product | Key Features | Reference |
| Palladium | Aryl triflates, Pyrazole derivatives | C-N Coupling | N-Arylpyrazoles | High yields, tolerates ortho-substituents | organic-chemistry.org |
| Palladium | Terminal alkyne, Hydrazine, CO, Aryl iodide | Four-component coupling | Substituted pyrazoles | One-pot synthesis | organic-chemistry.org |
| Copper | Enaminones, Hydrazines, Aryl halides | Three-component domino reaction | 1,3-Substituted pyrazoles | Tolerates sterically demanding aryl moieties | beilstein-journals.org |
| Iron | Diarylhydrazones, Vicinal diols | Ring-opening cyclization | 1,3- and 1,3,5-Substituted pyrazoles | Regioselective | organic-chemistry.org |
| Titanium | Alkynes, Nitriles, Ti imido complexes | Multicomponent oxidative coupling | Multisubstituted pyrazoles | Avoids hydrazine reagents, forms N-N bond | nih.gov |
| Silver | N'-benzylidene tolylsulfonohydrazides, Ethyl 4,4,4-trifluoro-3-oxobutanoate | Sequential nucleophilic addition, cyclization, elimination, beilstein-journals.orgworktribe.com-H shift | Trifluoromethylated pyrazole derivatives | Moderate to excellent yields | mdpi.com |
Multicomponent Reactions (MCRs) for Pyrazole Diversification
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing the structural elements of all starting materials, are highly valued for their efficiency and atom economy. rsc.orgresearchgate.net MCRs have become a powerful tool for generating diverse libraries of pyrazole derivatives. beilstein-journals.orgmdpi.com
Many MCRs for pyrazole synthesis are based on the in situ generation of key intermediates, such as 1,3-dicarbonyl compounds or α,β-unsaturated systems. beilstein-journals.org For example, a three-component synthesis can involve the reaction of aldehydes, β-ketoesters, and hydrazines, often catalyzed by a Lewis acid like Yb(PFO)₃, to produce polysubstituted pyrazoles. beilstein-journals.org Four-component reactions are also common, such as the one-pot synthesis of dihydropyrano[2,3-c]pyrazoles from aldehydes, malononitrile, β-ketoesters, and hydrazine hydrate. rsc.org These reactions often proceed through a cascade of events, including Knoevenagel condensation, Michael addition, and cyclization. beilstein-journals.org
The versatility of MCRs allows for the incorporation of a wide range of functional groups and the construction of complex, fused heterocyclic systems. beilstein-journals.orgrsc.org These reactions are often promoted by various catalysts, including metal catalysts and organocatalysts, and can be performed under environmentally friendly conditions. rsc.org
Table 4: Examples of Multicomponent Reactions for Pyrazole Synthesis
| Number of Components | Reactants | Catalyst/Conditions | Product | Key Features | Reference |
| Three | Aldehydes, β-Ketoesters, Hydrazines | Yb(PFO)₃ | Persubstituted pyrazoles | Mild and efficient | beilstein-journals.org |
| Three | Enolates, Carboxylic acid chlorides, Hydrazines | LiHMDS | 1,3,5-Trisubstituted pyrazoles | In situ diketone formation, good to excellent yields | beilstein-journals.org |
| Four | Aldehydes, Malononitrile, β-Ketoesters, Hydrazine hydrate | Sodium gluconate | Dihydropyrano[2,3-c]pyrazoles | One-pot, green catalyst | rsc.org |
| Four | Ethyl acetoacetate, Hydrazine hydrate, Aldehydes, Malononitrile | Co₃O₄-SiO₂-NH₂ nanocomposites | Pyranopyrazoles | Short reaction times, excellent yields | mdpi.com |
| Four | Salicylaldehydes, 4-Hydroxy-6-methyl-2H-pyran-2-one, 2-Hydrazinyl-4-phenylthiazoles | Piperidine | 1-(Thiazol-2-yl)pyrazole derivatives | One-pot Knorr reaction | beilstein-journals.org |
Microwave-Assisted Synthesis of Pyrazole Derivatives
Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating reaction rates, improving yields, and enabling reactions that are difficult under conventional heating. researchgate.net The use of microwave irradiation is particularly advantageous in pyrazole synthesis, often leading to significantly reduced reaction times and cleaner product formation. researchgate.netdergipark.org.tr
This technology has been successfully applied to classical cyclocondensation reactions. dergipark.org.tr For instance, the synthesis of 3-methyl-1-substituted-1H-pyrazol-5(4H)-ones from ethyl acetate (B1210297) and phenylhydrazine (B124118) can be achieved in just 2-4 minutes under microwave irradiation. dergipark.org.tr Similarly, the cyclocondensation of enones with semicarbazide (B1199961) hydrochloride to form 5-trifluoromethyl-4,5-dihydro-1H-pyrazoles is accomplished in 4 minutes with an 82-96% yield. dergipark.org.tr
Microwave heating has also been integrated with multicomponent strategies and solvent-free conditions, aligning with the principles of green chemistry. mdpi.comrsc.org A solvent-free, microwave-assisted approach has been described for the ring-opening of phenyl glycidyl (B131873) ether with pyrazoles, generating adducts rapidly and efficiently. mdpi.com Furthermore, one-pot microwave-assisted syntheses of novel pyrazole derivatives from substituted benzaldehydes, ethyl-3-oxobutanoate, and phenylhydrazine in water have been reported, highlighting the method's efficiency and environmental benefits. dergipark.org.tr
Table 5: Examples of Microwave-Assisted Pyrazole Synthesis
| Reaction Type | Reactants | Conditions | Product | Key Advantages | Reference |
| Cyclocondensation | Ethyl acetate, 1-Phenylhydrazine | Microwave, 2-4 min | 3-Methyl-1-substituted-1H-pyrazol-5(4H)-ones | Rapid synthesis | dergipark.org.tr |
| Cyclocondensation | Enones, Semicarbazide hydrochloride | Microwave, 100W, 70°C, 4 min | 5-Trifluoromethyl-4,5-dihydro-1H-pyrazoles | High yields (82-96%) | dergipark.org.tr |
| Ring Opening | Phenyl glycidyl ether, Pyrazoles | Microwave, 120°C, 1 min, solvent-free | 1-Phenoxy-3-(1H-pyrazol-1-yl)propan-2-ol | Rapid, efficient, solvent-free | mdpi.com |
| One-pot MCR | Substituted benzaldehyde, Ethyl-3-oxobutanoate, Phenylhydrazine | Microwave, water, 20 min | Novel pyrazole derivatives | Green synthesis, good yields | dergipark.org.tr |
| Cyclization | Chalcones, Hydrazine hydrate | Microwave, Chloramine-T catalyst | 3-Bromo-1-phenyl-pyrazole derivatives | Efficient, very good yields | researchgate.net |
Regioselective Synthesis of Substituted Pyrazoles
The synthesis of pyrazoles, a class of heterocyclic compounds, often requires precise control over the placement of substituents on the ring, a concept known as regioselectivity. The classic and most common method for pyrazole synthesis is the Paal-Knorr reaction, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. beilstein-journals.org However, when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, this method can produce a mixture of two regioisomeric pyrazoles. thieme-connect.com The regiochemical outcome is influenced by the reaction conditions and the nature of the substituents on both reactants.
Several modern strategies have been developed to achieve high regioselectivity in the synthesis of substituted pyrazoles.
One highly effective method involves the reaction of acetylenic ketones with monosubstituted hydrazines. thieme-connect.com This approach has been shown to be highly regioselective, providing 1,3,5-substituted pyrazoles in excellent yields. The reaction's regioselectivity is consistently high and is not significantly affected by the electronic nature of the substituents on the acetylenic ketone. thieme-connect.com This allows for the predictable synthesis of a specific regioisomer by choosing the appropriate substitution pattern in the starting materials. thieme-connect.com
Another strategy for achieving regioselectivity is through the use of α,β-unsaturated ketones that contain a leaving group. For instance, α-benzotriazolyl-α,β-unsaturated ketones react with monosubstituted hydrazines to form a single regioisomer of the resulting 1,3,5-trisubstituted pyrazole. acs.org
More recent developments include copper-catalyzed cascade reactions. A convenient and highly regioselective synthesis of 1,3-disubstituted or 1,3,4-trisubstituted pyrazoles can be achieved from the reaction of saturated ketones with hydrazines or aldehyde hydrazones, respectively, using a Cu(II) catalyst. sioc-journal.cn One-pot procedures combining sequential reactions, such as a copper-free acyl Sonogashira coupling followed by intramolecular cyclization, also provide a regioselective route to substituted pyrazoles in environmentally benign media like PEG-400/water. rsc.org
The table below details the regioselective synthesis of 1,3,5-substituted pyrazoles from the reaction of various acetylenic ketones with methylhydrazine, demonstrating the high degree of regioselectivity achieved.
Table 1: Regioselective Synthesis of 1,3,5-Substituted Pyrazoles from Acetylenic Ketones and Methylhydrazine thieme-connect.com
| Entry | Acetylenic Ketone (R1-C≡C-CO-R2) | Product (1-methyl-3-R2-5-R1-pyrazole) | Yield (%) | Regioisomeric Ratio |
|---|---|---|---|---|
| 1 | R1 = Ph, R2 = Ph | 1-methyl-3,5-diphenylpyrazole | 94 | >98:2 |
| 2 | R1 = 4-MeO-C6H4, R2 = Ph | 1-methyl-3-phenyl-5-(4-methoxyphenyl)pyrazole | 92 | >98:2 |
| 3 | R1 = 4-Cl-C6H4, R2 = Ph | 1-methyl-3-phenyl-5-(4-chlorophenyl)pyrazole | 95 | >98:2 |
| 4 | R1 = Ph, R2 = 4-MeO-C6H4 | 1-methyl-3-(4-methoxyphenyl)-5-phenylpyrazole | 89 | >98:2 |
| 5 | R1 = Ph, R2 = 4-Cl-C6H4 | 1-methyl-3-(4-chlorophenyl)-5-phenylpyrazole | 96 | >98:2 |
| 6 | R1 = Ph, R2 = 2-thienyl | 1-methyl-3-(2-thienyl)-5-phenylpyrazole | 91 | >98:2 |
Data sourced from research on the reaction of acetylenic ketones with mono-substituted hydrazines. thieme-connect.com
Functionalization Strategies for Pyrazole Rings Relevant to Anion Formation
The formation of the this compound anion, more commonly known as the pyrazolate or pyrazolide anion, is a fundamental reaction of the pyrazole ring, enabling its extensive use in coordination and materials chemistry. researchgate.netmdpi.com This process involves the deprotonation of the N-H group of the pyrazole ring. nih.gov The resulting pyrazolide ion is an exobidentate ligand capable of bridging two metal centers. cdnsciencepub.com
The primary strategy for generating the pyrazolide anion is the treatment of a neutral pyrazole with a base. mdpi.com The N-H proton is Brønsted acidic, and its removal creates the anionic pyrazolate. mdpi.comnih.gov The choice of base depends on the acidity of the specific pyrazole derivative. Common bases include alkali metal hydroxides, alkoxides, and organometallic reagents. For example, the deprotonation of pyrazole can be promoted by adsorbed hydroxide (B78521) anions on silver colloidal surfaces, leading to the formation of a pyrazolide anion adsorbate. acs.org
The ease of anion formation can be tuned by the substituents present on the pyrazole ring. Functionalization of the pyrazole core is therefore a key strategy. This can be achieved either by building the ring from already functionalized precursors or by direct functionalization of a pre-formed pyrazole ring. mdpi.comresearchgate.net
Syntheses have been developed to install functionalized side chains at specific carbon atoms of the pyrazole ring, such as C3 and C5. acs.org For example, 5-substituted 3-(chloromethyl)pyrazoles can be synthesized and subsequently used as precursors to introduce other functional groups like thioethers or phosphines via nucleophilic substitution. acs.org Placing such ligating groups on a ring carbon leaves the nitrogen atoms free for deprotonation and coordination, allowing for the creation of multifunctional ligands where the pyrazolide unit can form hydrogen bonds. acs.org
Transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for the late-stage modification of the pyrazole core, providing direct access to a wide range of functionalized pyrazoles without the need for pre-functionalized starting materials. researchgate.net The inherent electronic properties of the pyrazole ring, with the Lewis basic N2 atom, can direct these functionalization reactions to specific positions, primarily C5. researchgate.net These modifications can influence the electronic environment of the ring, thereby affecting the stability and reactivity of the pyrazolide anion formed upon deprotonation.
The table below provides examples of deprotonation reactions of pyrazole derivatives to form pyrazolide anions in different chemical contexts.
Table 2: Examples of Pyrazole Deprotonation for Anion Formation
| Pyrazole Derivative | Base/Reagent | Resulting Species/Complex | Application Context | Reference |
|---|---|---|---|---|
| Pyrazole | Adsorbed OH- on Ag colloids | Silver-pyrazolide adsorbate | Surface-Enhanced Raman Scattering (SERS) studies | acs.org |
| 3,5-disubstituted pyrazoles | Not specified | Bridging pyrazolide in binuclear palladium complexes | Synthesis of bimetallic complexes | cdnsciencepub.com |
| Protic pincer-type pyrazole ruthenium complex | Base in methanol (B129727) | Bis(pyrazolato) methanol complex | Coordination chemistry, catalyst development | mdpi.com |
| Protic PNN pincer-type nickel(II) complex | Base | Pyrazolato complex | Coordination chemistry, ligand reactivity studies | mdpi.com |
| Deuterated pyrazole | F- (from NF3) | 1-pyrazolide-d3 anion | Photoelectron spectroscopy studies | aip.org |
Coordination Chemistry of Pyrazol 2 Ide Ligands
Ligand Design Principles for Pyrazol-2-ide Systems
The design of ligands based on the pyrazole (B372694) framework is a cornerstone of modern coordination chemistry, allowing for the construction of complexes with diverse geometries and functionalities. researchgate.netnih.gov The adaptability of the pyrazole ring system enables the creation of ligands with varying denticity and electronic properties.
The versatility of pyrazole-based ligands is evident in their ability to adopt monodentate, bidentate, and polydentate coordination modes. allen.inbyjus.com
Monodentate Ligands: In their simplest form, pyrazole and its derivatives can act as monodentate ligands, coordinating to a metal center through one of their nitrogen atoms. allen.inccsenet.org This mode of coordination is often seen with neutral pyrazole molecules. researchgate.net
Bidentate Ligands: Bidentate pyrazolyl ligands typically involve two pyrazole rings linked by a spacer, or a single pyrazole ring with a pendant coordinating group. byjus.com These ligands can chelate to a single metal center or bridge two metal centers, leading to the formation of dinuclear or polynuclear complexes. uninsubria.itacs.org The deprotonated pyrazolate anion is an excellent exo-bidentate donor. uninsubria.it
Polydentate Ligands: Polydentate architectures incorporate multiple pyrazole units or other donor atoms, allowing for the formation of highly stable and structurally complex coordination compounds. allen.inbyjus.com These ligands are crucial in the design of catalysts and functional materials. researchgate.net
Table 1: Examples of Pyrazolyl Ligand Architectures
| Denticity | Example Ligand | Coordination Mode |
|---|---|---|
| Monodentate | 3,4,5-trimethyl-1H-pyrazole | Coordinates through one nitrogen atom. ccsenet.org |
| Bidentate | Bis(pyrazolyl)methane | Chelates a metal or bridges two metals. acs.org |
| Polydentate | 2,6-bis(pyrazol-1-yl)pyridine | Acts as a tridentate ligand. mdpi.commdpi.com |
A significant advancement in pyrazole ligand design involves the introduction of polyether chains at the N-position of the pyrazole ring. eurekaselect.comresearchgate.net This modification enhances the solubility of the ligands and their complexes and introduces additional coordination sites through the ether oxygen atoms.
The synthesis of these ligands is typically achieved through N-alkylation of a pyrazole precursor with a suitable polyether-containing alkylating agent, such as 1-chloro-2-[2-(2-methoxyethoxy)ethoxy]ethane, in the presence of a base like sodium ethoxide. eurekaselect.comresearchgate.net The yields for these reactions are generally high, ranging from 60-95%. eurekaselect.comresearchgate.net These ligands have been characterized using various techniques, including elemental analysis, mass spectrometry, and NMR spectroscopy. eurekaselect.comresearchgate.net The presence of both nitrogen and oxygen donor atoms makes these ligands interesting for supramolecular chemistry and the construction of novel coordination polymers. eurekaselect.com
Table 2: Synthesis of N-Polyether Pyrazole Derived Ligands
| Ligand Precursor | Alkylating Agent | Base | Solvent | Yield | Reference |
|---|---|---|---|---|---|
| 3,5-disubstituted pyrazole | 1-chloro-2-[2-(2-methoxyethoxy)ethoxy]ethane | NaOEt | Toluene | 60-95% | eurekaselect.comresearchgate.net |
The 2,6-bis(pyrazol-1-yl)pyridine (bpp) framework and its derivatives are a prominent class of tridentate N-donor ligands. mdpi.comruben-group.de These ligands are known for their robust coordination to a variety of transition metals, forming stable (pseudo)octahedral complexes. mdpi.comiucr.org The versatility of the bpp system lies in the ease of functionalization at the 4-position of the pyridine (B92270) ring, allowing for the tuning of the electronic and steric properties of the resulting complexes. mdpi.com
Derivatives such as 2,6-bis(pyrazol-3-yl)pyridines (3-bpp) and those with functional groups like carboxylates have also been extensively studied. mdpi.commdpi.com These ligands have found applications in the development of spin crossover (SCO) materials, coordination polymers, and functional molecular devices. mdpi.commdpi.com For instance, the ligand 2,6-bis(5-isopropyl-1H-pyrazole-3-yl)pyridine has been used to synthesize transition metal(II) halogenido complexes with interesting structural and photoluminescent properties. scilit.comresearchgate.net
Table 3: Selected 2,6-Bis(pyrazol-1-yl)pyridine Metal Complexes
| Metal Ion | Ligand | Resulting Complex Structure | Application Area |
|---|---|---|---|
| Iron(II) | 2,6-bis(pyrazol-1-yl)pyridine (bpp) | (pseudo)octahedral [Fe(bpp)2]2+ | Spin Crossover (SCO) mdpi.commdpi.com |
| Copper(II) | 2,6-bis(pyrazolyl)pyridine (bppy) | Dinuclear bromo-bridged or mononuclear distorted square-pyramidal | Magnetism iucr.org |
| Zinc(II) | 2,6-bis(5-isopropyl-1H-pyrazole-3-yl)pyridine | Distorted trigonal pyramidal | Luminescence scilit.comresearchgate.net |
Deprotonation of the pyrazole N-H proton yields the this compound anion (pz*), a highly versatile ligand in coordination chemistry. researchgate.netuninsubria.it The pyrazolate anion can exhibit several coordination modes, including: researchgate.netuninsubria.it
Anionic monodentate: Coordinating through one nitrogen atom. uninsubria.it
Exo-bidentate: Bridging two metal centers. uninsubria.it
Endo-bidentate: Chelating to a single metal center. uninsubria.it
The most common coordination mode for the pyrazolate ligand is exo-bidentate, forming singly, doubly, or triply bridged dinuclear and polynuclear metal complexes. uninsubria.it This bridging capability is fundamental to the construction of extended structures and metal-organic frameworks. The pyrazolate anion's ability to act as a bridging ligand that also compensates for the positive charge of the metal center is a key advantage in designing neutral complexes. nih.gov
2,6-Bis(pyrazol-1-yl)pyridine and Related Tridentate Systems
Synthesis and Characterization of Metal-Pyrazol-2-ide Complexes
The synthesis of metal-pyrazol-2-ide complexes often involves the reaction of a metal salt with a pyrazole ligand in the presence of a base to facilitate deprotonation. uninsubria.it The resulting complexes can be characterized by a variety of techniques, including single-crystal X-ray diffraction, which provides detailed structural information.
Self-assembly is a powerful strategy for the construction of complex and well-defined supramolecular architectures from relatively simple molecular building blocks. nih.gov In the context of this compound chemistry, the directional bonding of the pyrazolate ligand and the coordination preferences of the metal ion drive the formation of specific structures. researchgate.netcapes.gov.br
The geometric features of the ligands and metal precursors, such as bond angles and sizes, play a crucial role in directing the self-assembly process. nih.gov For instance, the use of bitopic bis(pyrazolyl)methane ligands with varying spacer lengths has been shown to predominantly lead to the formation of cyclic dimeric silver(I) complexes. acs.org Hydrogen bonding can also play a significant role in the self-assembly process of coordination complexes constructed from pyrazole-acetamide ligands. semanticscholar.orgnih.gov The interplay of these factors can lead to the formation of discrete polynuclear complexes, coordination polymers, and even complex cage-like structures. researchgate.nettandfonline.com
Transition Metal Complexes with Pyrazolyl Ligands (e.g., Fe(II), Co(II), Cu(II), Pt(II), Zn(II), Cd(II))
The coordination of this compound and its substituted derivatives to divalent transition metals results in a vast family of complexes with varied geometries and nuclearities. The specific metal ion and the steric and electronic properties of the pyrazolyl ligand dictate the final structure.
Iron(II) Complexes: Fe(II) complexes with pyrazolyl-containing ligands, particularly those based on the 2,6-di(pyrazol-1-yl)pyridine (bpp) framework, are renowned for their spin-crossover (SCO) behavior. researchgate.netnih.gov These complexes can switch between a low-spin (LS) and a high-spin (HS) state in response to external stimuli like temperature or light. The synthesis of numerous [Fe(bpp)2]2+ type complexes has shown that derivatization at nearly any position on the bpp skeleton is possible, often yielding compounds that undergo spin transitions near room temperature. researchgate.net The nature of the counter-anion and the presence of solvent molecules in the crystal lattice can significantly influence the SCO properties. nih.gov For instance, structural features like an angular Jahn-Teller distortion can trap the complex in its high-spin state. nih.gov Other Fe(II) pyrazole complexes include mononuclear species with an Fe–N4O2 coordination environment and pincer-type complexes that show catalytic activity. mdpi.comrsc.org
Cobalt(II) Complexes: Cobalt(II) readily forms complexes with pyrazole-based ligands, often resulting in distorted octahedral geometries. ccsenet.org For example, the reaction of CoCl2 with 3-phenylpyrazole can yield both dinuclear, chloride-bridged species like [CoCl(μ-Cl)(Hpz(Ph))3]2 and mononuclear complexes such as [CoCl2(Hpz(Ph))4]. nih.gov In other cases, three bidentate pyrazolyl-pyridine ligands coordinate to a single Co(II) center to form a [Co(L)3]2+ complex with six nitrogen donor atoms. nih.gov Many of these cobalt complexes are investigated for their potential as catalysts and as single-molecule magnets. ccsenet.orgnih.govgwu.edu
Copper(II) Complexes: The coordination chemistry of pyrazolyl ligands with copper(II) is extensive, producing mononuclear, dinuclear, and polynuclear structures. rsc.orgnih.gov The pyrazolide anion frequently acts as a bridging ligand (μ-pz) between two copper centers. rsc.orgrsc.org For example, pincer-type pyrazolyl ligands can form dinuclear Cu(II) complexes where two metal centers are bridged by two μ-pzpypz⁻ ligands, resulting in square pyramidal coordination geometries. rsc.orgrsc.org The d⁹ electron configuration of Cu(II) often leads to Jahn-Teller distortions, as seen in square pyramidal complexes with 2,6-bis(5-isopropyl-1H-pyrazole-3-yl)pyridine. scilit.commdpi.com These complexes are notable for their magnetic properties and catalytic applications. rsc.org
Platinum(II) Complexes: Pt(II), with its strong preference for square-planar geometry, forms a range of complexes with pyrazolyl ligands. uab.cat Bidentate N-alkylaminopyrazole ligands react with platinum precursors to yield complexes like [PtCl2(NN')]. uab.cat Pyrazolide can also act as a bridge in dinuclear Pt(II) complexes, such as those linked by both a pyrazolide and an iodide ion. nih.gov Depending on the steric bulk of the pyrazole substituents, both dinuclear "half-lantern" and trinuclear triangular metallacycles can be formed. researchgate.net The optical properties of these complexes have made them relevant for applications like Organic Light-Emitting Diodes (OLEDs). iucr.org
Zinc(II) Complexes: Zinc(II) complexes with pyrazolyl ligands display a variety of coordination geometries, including distorted trigonal pyramidal, tetrahedral, and octahedral. scilit.commdpi.comresearchgate.net For example, ligands like 2,6-bis(5-isopropyl-1H-pyrazole-3-yl)pyridine form complexes such as [ZnCl2(L)] which possess distorted trigonal pyramidal structures. scilit.commdpi.com More complex ligands can lead to μ-pyrazolato-bridged trinuclear structures or mononuclear complexes with a penta-coordinated Zn(II) center. researchgate.netmdpi.com Some of these compounds are noted for their luminescence. researchgate.net
Cadmium(II) Complexes: Cadmium(II) forms both mononuclear and dinuclear complexes with pyrazole-based ligands. researchgate.netnih.gov Dinuclear structures are common, with two Cd(II) centers often bridged by other ligands like pseudohalides in addition to the pyrazole-containing moiety. researchgate.net The coordination geometry around the Cd(II) ion is typically a distorted octahedron. nih.govresearchgate.net
Table 1: Examples of Transition Metal Complexes with Pyrazolyl Ligands This table is interactive. Click on headers to sort.
| Metal Ion | Complex Formula | Coordination Geometry | Key Structural Feature | Reference(s) |
|---|---|---|---|---|
| Fe(II) | [Fe(bpp)2]2+ (bpp = 2,6-di(pyrazol-1-yl)pyridine) | Distorted Octahedral | Exhibits spin-crossover (SCO) | researchgate.net, nih.gov |
| Fe(II) | [Fe(L1)2]I0.5[I3]1.5 | Distorted Octahedral | Angular Jahn-Teller distortion | nih.gov |
| Co(II) | [CoCl2(Hpz(Ph))4] | Distorted Octahedral | Mononuclear complex | nih.gov |
| Co(II) | Co(L)32 (L = pyridyl-pyrazole ligand) | Octahedral | Coordinated by six N atoms | nih.gov |
| Cu(II) | [{Cu(NO3)}(μ-pzpypz)]2 | Square Pyramidal | Dinuclear, pyrazolide-bridged | rsc.org, rsc.org |
| Cu(II) | [{Cu(μ-pz(Ph))2}4] | Not specified | Cyclic, square tetranuclear | nih.gov |
| Pt(II) | [PtCl2(NN')] (NN' = N-alkylaminopyrazole) | Square-Planar | Mononuclear complex | uab.cat |
| Pt(II) | Dinuclear Pt(II) complex | Not specified | Bridged by pyrazolide and iodide | nih.gov |
| Zn(II) | [ZnCl2(L)] (L = bis-pyrazolyl-pyridine) | Distorted Trigonal Pyramidal | Mononuclear complex | scilit.com, mdpi.com |
| Zn(II) | Zn(L)2(H2O)42 | Octahedral | Mononuclear, aqua ligands | researchgate.net |
| Cd(II) | [Cd2(L2)2]Cl4 | Not specified | Dinuclear complex | researchgate.net |
Structure-Property Relationships in this compound Coordination Compounds (Focus on non-biological properties)
Magnetic Properties: The magnetic properties of pyrazolyl complexes are highly dependent on the choice of metal and the geometry of the resulting complex.
Spin-Crossover (SCO): As mentioned, Fe(II) complexes of 2,6-di(pyrazol-1-yl)pyridine (bpp) and its derivatives are archetypal SCO systems. researchgate.net The transition temperature and the completeness of the spin transition are sensitive to subtle structural changes. For example, intermolecular steric contacts or the presence of specific guest molecules in the crystal lattice can dictate whether a complex exhibits SCO or remains trapped in the high-spin state. nih.govnih.gov The rigidity of the ligand backbone can induce an unusual angular Jahn-Teller distortion, which also influences the spin state. nih.gov
Magnetic Coupling: Dinuclear and polynuclear complexes, particularly of Cu(II), often feature pyrazolide bridges that mediate magnetic exchange interactions between the metal centers. In many cases, this results in antiferromagnetic coupling, where the magnetic moments of the adjacent metal ions align in opposite directions. nih.gov The strength of this coupling is a function of the orbital overlap, which is determined by the geometry of the bridging unit.
Single-Molecule Magnets (SMMs): Certain pyrazolyl complexes of Co(II) and lanthanide ions exhibit slow relaxation of their magnetization after the removal of an external magnetic field, a key characteristic of SMMs. gwu.edursc.org For cobalt(II) complexes with tris(pyrazolyl)borate ligands, this behavior is linked to a high magnetic anisotropy (easy-axis anisotropy). gwu.edu In lanthanide complexes, the nature of the counter-anion (e.g., nitrate (B79036) vs. chloride) is crucial, as it alters the crystal field environment around the metal ion, which in turn governs the magnetic relaxation properties. rsc.org
Catalytic Activity: Pyrazolyl complexes have emerged as versatile catalysts for a range of organic transformations.
Oxidation Reactions: Copper(II)-pyrazolyl complexes have shown excellent catalytic activity in oxidation reactions, such as the oxidation of catechol to o-quinone and the aerobic oxidation of alcohols to aldehydes. bohrium.com These complexes can mimic the active sites of metalloenzymes. bohrium.com Similarly, cobalt(II) pyrazole complexes can act as precursors for catalysts used in the peroxidative oxidation of cyclohexane. ccsenet.orgnih.gov
Hydrogenation and Dehydrogenation: Protic pyrazole ligands, which contain an N-H group, are particularly effective in catalytic hydrogenation and dehydrogenation reactions. Ruthenium(II) and Iridium(III) complexes with these ligands can catalyze the transfer hydrogenation of ketones and the dehydrogenation of formic acid. mdpi.comacs.org The pyrazole N-H group is not merely a structural element but plays a direct role in the catalytic cycle, often by participating in proton transfer steps. mdpi.com
Carbon-Carbon Bond Formation: Palladium(II) complexes stabilized by bulky pyrazole-based ligands have been successfully employed as pre-catalysts in Suzuki-Miyaura cross-coupling reactions. rsc.org The steric and electronic properties of the pyrazole ligand can be tuned to optimize catalyst performance. rsc.org
Optical and Electronic Properties: The conjugated π-systems of pyrazole rings and their interaction with metal d-orbitals give rise to interesting optical and electronic phenomena.
Luminescence: Many pyrazolyl complexes are luminescent. Zn(II) and Cd(II) complexes, for example, can exhibit blue photoluminescence in the solid state. researchgate.net Platinum(II) complexes are particularly notable for their phosphorescence, with emission properties that can be tuned by controlling intermolecular Pt-Pt interactions within the crystal structure. iucr.org The choice of counter-ions can also influence the packing and thus the emission characteristics. iucr.org
Nonlinear Optical (NLO) Properties: The extensive π-conjugation in some pyrazole-based ligands and their metal complexes can lead to significant NLO responses, which are of interest for applications in photonics and optical devices. ias.ac.in Theoretical studies have been used to predict the hyperpolarizability of these compounds, exploring the relationship between structure and NLO activity. rsc.org
Conductivity: Some pyrazole-derived metal complexes have been shown to possess semiconducting properties, with their optical band gaps suggesting potential use in optoelectronic devices. nih.govresearchgate.net
Table 2: Structure-Property Relationships in this compound Complexes This table is interactive. Click on headers to sort.
| Property | Structural Feature | Metal Ion(s) | Example Finding | Reference(s) |
|---|---|---|---|---|
| Magnetic | ||||
| Spin-Crossover | Angular Jahn-Teller distortion in [Fe(bpp)2]2+ core | Fe(II) | Distortion traps complex in high-spin state | nih.gov |
| Antiferromagnetic Coupling | Di-(μ-pyrazolido) bridge | Cu(II) | Strong antiferromagnetic coupling observed between Cu centers | , nih.gov |
| Single-Molecule Magnet | Equatorial crystal field from chloride ions | Er(III) | Allows for slow relaxation of magnetization in prolate Er3+ | rsc.org |
| Catalytic | ||||
| Ketone Hydrogenation | Hemilabile pyrazolyl–pyridyl–pyrazole ligand with β-NH | Ru(II) | β-NH group provides remarkable rate acceleration | acs.org |
| Alcohol Oxidation | Dinuclear μ-pzpypz⁻ bridged structure | Cu(II) | High catalytic activity for aerobic oxidation of alcohols to aldehydes | rsc.org, rsc.org |
| Cyclohexane Oxidation | Dinuclear and mononuclear phenylpyrazole complexes | Co(II) | Active catalysts for peroxidative oxidation | nih.gov |
| Optical/Electronic | ||||
| Luminescence | Square-planar geometry with Pt-Pt interactions | Pt(II) | Highly ordered assemblies lead to characteristic emission states for OLEDs | iucr.org |
| Photoluminescence | Conjugated π-electronic system in pyrazole polymers | - | Polymeric analogues show promising photoluminescence | ias.ac.in |
Reactivity and Mechanistic Investigations of Pyrazol 2 Ide
Reaction Pathways Involving Pyrazol-2-ide Intermediates
The deprotonation of a pyrazole (B372694) at the N1 position results in the formation of the this compound anion, a reactive intermediate that participates in various reaction pathways. One significant pathway involves the nucleophilic substitution of halides. For instance, after the in-situ formation of pyrazoles from α,β-unsaturated carbonyl compounds and tosylhydrazine, deprotonation by a base allows for nucleophilic substitution of halides, leading to N-functionalized pyrazoles. beilstein-journals.org
Another key reaction pathway is the involvement of this compound in multicomponent reactions. For example, a pseudo-five-component reaction has been developed for the synthesis of 3,5-bis(biphenyl)-1-methyl pyrazole, where the in-situ generated p-bromophenylpyrazole undergoes a sequentially Pd-catalyzed coupling with boronic acids or their esters. beilstein-journals.org
Furthermore, this compound intermediates are implicated in domino reactions. The initial step in one such reaction is the cyclization of hydrazine (B178648) with an enaminone to form a 3-substituted pyrazole. This intermediate then undergoes a Ullmann coupling with aryl halides to produce 1,3-substituted pyrazoles. beilstein-journals.org The stability and reactivity of these intermediates can be influenced by various factors, including the presence of protecting groups. For instance, a method involving a SEM protecting group switch has been developed where the C5 carbon is first arylated via Pd-catalyzed C-H activation. Subsequent switching of the pyrazole protecting group converts the C5 to the new C3 position, making it available for further functionalization. scholaris.ca
The formation of pyrazole trifluoroborates from the regioselective condensation of hydrazines and ynone trifluoroborates provides stable intermediates. whiterose.ac.uk The stability of the trifluoroborate group allows for chemoselective halogenation at the C4 position, creating a scaffold for orthogonal functionalization at both C4 and C5 through cross-coupling reactions. whiterose.ac.uk
Cycloaddition Mechanisms Involving Pyrazoles
Cycloaddition reactions are a cornerstone in the synthesis of the pyrazole core and its derivatives. The [3+2] cycloaddition is a particularly powerful method, often involving nitrile imines as the 1,3-dipole. These nitrile imines are typically generated in situ from the base-induced dehydrochlorination of hydrazonoyl chlorides. rsc.org They readily react with various dipolarophiles, including alkynes and alkenes, to form pyrazoles and pyrazolines, respectively. rsc.orgmdpi.com
A notable example is the potassium carbonate-mediated [3+2] cycloaddition of hydrazonoyl chlorides with cinnamic aldehydes, which yields multi-substituted pyrazoles under mild conditions. rsc.org A plausible stepwise mechanism is proposed for this reaction. rsc.org Similarly, the reaction of in-situ formed nitrile imines with 2-bromo-3,3,3-trifluoropropene provides a route to functionalized pyrazoles. rsc.org
The 1,3-dipolar cycloaddition of diazo compounds with alkynes is another widely used strategy. researchgate.netscispace.com For instance, ethyl diazoacetate reacts with alkynes in an aqueous micellar environment to produce pyrazoles. researchgate.net The mechanism for the synthesis of chiral pyrazoles from α-chiral tosylhydrazones and terminal alkynes involves the decomposition of the tosylhydrazone to a diazo compound, followed by a 1,3-dipolar cycloaddition with the alkyne to form a 3H-pyrazole intermediate. This intermediate then undergoes a researchgate.net-sigmatropic rearrangement to yield the final chiral pyrazole. scispace.com
The reaction of pyrazole N-oxides with arynes is hypothesized to proceed through a [3+2] cycloaddition/rearomatisation sequence to afford C3-hydroxyarylated pyrazoles. scholaris.ca Control experiments and deuterium-labeling studies have been employed to elucidate the mechanism of base-mediated [3+2] cycloaddition of 2-alkynyl-1,3-dithianes and sydnones, which involves an anion relay process. acs.org
Regioselectivity in Pyrazole-Forming Reactions and Derivatives
Regioselectivity is a critical aspect of pyrazole synthesis, particularly when using unsymmetrical starting materials. The reaction of a monosubstituted hydrazine with a nonsymmetrical 1,3-diketone can potentially lead to a mixture of two regioisomeric pyrazoles. acs.org
The choice of solvent can significantly influence the regioselectivity. For example, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) has been shown to dramatically increase the regioselectivity in the formation of N-methylpyrazoles from 1,3-diketones and methylhydrazine, favoring the 3-trifluoromethyl derivative. acs.org In contrast, using ethanol (B145695) as a solvent often leads to lower regioselectivity. acs.org
The nature of the substituents on both the hydrazine and the diketone also plays a crucial role. In reactions involving phenylhydrazine (B124118), the more nucleophilic NH2 group is expected to react preferentially with the more reactive carbonyl group of the diketone, which can be used to predict the major product. acs.org However, the difference in nucleophilicity between the two nitrogen atoms in methylhydrazine versus arylhydrazines can lead to different regioisomeric outcomes. mdpi.com For instance, with methylhydrazine, the more nucleophilic methyl-substituted nitrogen attacks first, while with arylhydrazines, the unsubstituted primary amine is more nucleophilic. mdpi.com
In the synthesis of pyrazoles from active methylene (B1212753) ketones, two complementary regioselective routes have been developed. The reaction of 1,3-bisaryl-monothio-1,3-diketones or 3-(methylthio)-1,3-bisaryl-2-propenones with arylhydrazines yields 1-aryl-3,5-bisarylpyrazoles with opposite regioselectivity at the C3 and C5 positions. organic-chemistry.org Furthermore, the base-mediated [3+2] cycloaddition of 2-alkynyl-1,3-dithianes and sydnones provides a highly regioselective synthesis of 1,3,4-trisubstituted pyrazoles. acs.org
Table 1: Regioselectivity in the Reaction of 1,3-Diketones with Hydrazines
| 1,3-Diketone | Hydrazine | Solvent | Major Regioisomer | Reference |
|---|---|---|---|---|
| 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione | Methylhydrazine | EtOH | Mixture of regioisomers | acs.org |
| 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione | Methylhydrazine | TFE | 3-(Trifluoromethyl)pyrazole | acs.org |
| 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione | Methylhydrazine | HFIP | Almost exclusively 5-(2-furyl)pyrazole derivative | |
| Ethyl 4-(2-furyl)-2,4-dioxobutanoate | Methylhydrazine | EtOH | ~1:1.3 mixture of regioisomers | acs.org |
| 1,3-bisaryl-monothio-1,3-diketone | Arylhydrazine | - | 1-Aryl-3,5-bisarylpyrazole | organic-chemistry.org |
| 3-(methylthio)-1,3-bisaryl-2-propenone | Arylhydrazine | - | 1-Aryl-3,5-bisarylpyrazole (complementary regioselectivity) | organic-chemistry.org |
This table is interactive and can be sorted by column.
Tautomerism of Pyrazoles and its Influence on Reactivity
Pyrazoles can exist in different tautomeric forms, a phenomenon that significantly influences their reactivity and the synthetic strategies in which they are employed. nih.govencyclopedia.pub The most common form is annular prototropic tautomerism, where a proton is exchanged between the two nitrogen atoms of the pyrazole ring. beilstein-journals.org
The tautomeric equilibrium is influenced by various factors, including the nature and position of substituents, the solvent, and temperature. nih.govresearchgate.net For instance, in 3(5)-aminopyrazoles, the 3-amino tautomer is generally more stable than the 5-amino tautomer, but this can be highly dependent on the substituents. researchgate.net Theoretical calculations have shown that the energy barrier for the intramolecular proton exchange in pyrazoles is quite high, suggesting that the process is more likely to be intermolecular. nih.gov
Tautomerism can direct the course of a reaction. For example, in acidic media, protonation of the pyridine-like nitrogen can occur, which may then direct a condensation reaction to involve the exocyclic groups, as is often seen in cyclization reactions with 3(5)-aminopyrazoles. encyclopedia.pub The ability to control the tautomeric form, perhaps through protonation or deprotonation, can be a tool to manage reactivity and reaction pathways. encyclopedia.pub
In the case of pyrazolines (dihydropyrazoles), different tautomers also exist, with Δ2-pyrazolines (4,5-dihydro-1H-pyrazoles) generally being more stable than Δ1-pyrazolines (4,5-dihydro-3H-pyrazoles) and Δ3-pyrazolines (2,3-dihydro-1H-pyrazoles). scispace.com The relative stability of these tautomers can affect their isolation and subsequent reactions. scispace.com
Theoretical and Computational Studies of Pyrazol 2 Ide Systems
Quantum Chemical Calculations
Quantum chemical calculations are at the forefront of theoretical investigations into pyrazole-based systems. These methods, rooted in the principles of quantum mechanics, allow for the detailed analysis of molecular orbitals, energy levels, and electron distribution.
Density Functional Theory (DFT) Applications to Pyrazol-based Systems
Density Functional Theory (DFT) has become a widely used method for studying pyrazole (B372694) derivatives due to its balance of computational cost and accuracy. nih.govresearchgate.net DFT calculations are instrumental in obtaining information about the structure and reactivity of these molecules. nih.gov The B3LYP functional is a popular choice in these studies. mdpi.commdpi.combibliotekanauki.pl
Researchers have employed DFT to optimize the geometries of pyrazole derivatives, and the calculated bond lengths and angles often show good agreement with experimental data from X-ray crystallography. mdpi.com For instance, in a study of pyrazole-hydrazone derivatives, the calculated bond lengths for the pyrazole ring were found to be very close to the actual values determined by X-ray diffraction. mdpi.comnih.gov DFT is also utilized to predict the crystalline density of pyrazole-based energetic materials, with methods like DFT/B3PW91/6-311G providing results close to experimental values. researchgate.net
Ab Initio and Semi-Empirical Methods for Pyrazole Analysis
Beyond DFT, both ab initio and semi-empirical methods are employed to study pyrazole systems. Ab initio methods, which are based on first principles without the use of experimental parameters, offer a high level of theory. researchgate.netlibretexts.org These methods are crucial when investigating systems with novel electronic environments or bonding types. libretexts.org For example, ab initio molecular orbital calculations have been used to investigate the tautomerism of pyrazole derivatives. koreascience.kr
Semi-empirical methods, such as AM1, PM3, and MNDO, provide a computationally less intensive alternative by incorporating some experimental data to simplify calculations. researchgate.netlibretexts.orgic.ac.uk These methods are useful for studying large molecules and for optimizing the positions of hydrogen atoms in systems like indene (B144670) pyrazole ligands interacting with enzymes. scielo.br However, their reliability can be limited in cases where the electronic properties of the system are not well-represented in the parameterization data. libretexts.org For instance, the PM3 method has been noted for its poor parameterization for nitrogen. ic.ac.uk
Electronic Structure Analysis
The electronic structure of pyrazol-2-ide and its derivatives is a key determinant of their chemical behavior. Computational methods provide a window into the arrangement of electrons in these molecules, offering explanations for their reactivity and stability.
HOMO-LUMO Energy Gap Analysis in Pyrazole Derivatives
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in understanding the electronic properties and reactivity of molecules. The HOMO-LUMO energy gap is a particularly important parameter, as it relates to the molecule's kinetic stability and chemical reactivity. rjpbcs.com A smaller HOMO-LUMO gap generally indicates a more reactive and more easily polarizable molecule, often referred to as a "soft" molecule. rjpbcs.compjoes.com Conversely, a larger energy gap suggests greater stability and lower reactivity. nih.gov
For example, in a study of two pyrazole derivatives, P1 and P12, the HOMO-LUMO energy gaps were calculated to be 5.44 eV and 4.75 eV, respectively. nih.gov The larger gap for compound P1 suggests it is more stable than P12. nih.gov The distribution of the HOMO and LUMO orbitals across the molecule can also provide insights into which parts of the molecule are more susceptible to electrophilic or nucleophilic attack. nih.gov
Table 1: HOMO-LUMO Energy Gaps and Related Parameters for Selected Pyrazole Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Chemical Hardness (η) (eV) | Stability/Reactivity | Reference |
| P1 | - | - | 5.44 | Higher | More Stable | nih.gov |
| P12 | - | - | 4.75 | Lower | More Reactive | nih.gov |
| Compound 11 | - | - | 5.17 | - | Most Reactive | rjpbcs.com |
| Compound 15 | - | - | 5.17 | 2.58 | Most Reactive | rjpbcs.com |
| FHM | -5.428 | -1.326 | 4.055 | 2.051 | Hard and More Stable | pjoes.com |
| L1 | -5.8186 | - | 4.38 | - | - | nih.gov |
| L2 | -6.4850 | - | 5.75 | - | - | nih.gov |
| Pyz-1 | - | - | 5.118 | - | High Chemical Reactivity | nih.gov |
| Pyz-2 | - | - | 5.166 | - | - | nih.gov |
| CHP | - | - | 4.614 | - | Low Polarizability | bibliotekanauki.pl |
Charge Transfer Investigations in Pyrazolyl Molecules
Intramolecular charge transfer (ICT) is a significant phenomenon in donor-acceptor molecules, and pyrazole derivatives can be designed to exhibit this property. acs.orgbohrium.com Computational studies can evaluate the intermolecular charge transfer in systems involving pyrazole groups. mdpi.com The analysis of HOMO and LUMO electron density distributions can reveal the localization of charge and indicate which parts of a molecule are involved in electron transitions. nih.gov For instance, in one study, the HOMO of a pyrazole-hydrazone derivative was localized on a 4-hydroxy-3-methoxybenzaldehyde ring, while the LUMO was distributed on the hydrazone function, suggesting the influence of this moiety on electron transition. nih.gov Charge-transfer complexes involving pyrazole have also been studied for their biological relevance, including their interactions with DNA. researchgate.net
Molecular Electrostatic Potential (MEP) Mapping of Pyrazole Systems
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and to predict its reactive sites. rjpbcs.comdoi.org The MEP surface displays regions of positive, negative, and neutral electrostatic potential. rjpbcs.com Negative regions (typically colored red) indicate areas susceptible to electrophilic attack, while positive regions (colored blue) are prone to nucleophilic attack. rjpbcs.comdoi.org
For the parent pyrazole, the MEP map shows a negative electrostatic potential region around one of the nitrogen atoms (N1), indicating its susceptibility to electrophilic attack. rjpbcs.com Positive potential is observed around the hydrogen atoms. rjpbcs.com In more complex pyrazole derivatives, MEP maps can identify specific atoms or functional groups that are likely to participate in interactions such as hydrogen bonding. ijbiotech.com For example, in a study of a pyrazole-carboxamide derivative, the MEP map revealed negative regions near the oxygen atoms of the carbonyl and hydroxyl groups, suggesting these areas are nucleophilic and can act as hydrogen bond acceptors. ijbiotech.com MEP analysis is also crucial in understanding drug-receptor interactions, as the binding site of a receptor is expected to have complementary electrostatic potential to the drug molecule. rjpbcs.comresearcher.lifenih.gov
Prediction of Molecular Geometry and Conformational Analysis
Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the molecular geometry of pyrazole and its corresponding anion, pyrazolide. These calculations provide optimized structures, bond lengths, bond angles, and electronic properties, offering a detailed picture of the molecule's three-dimensional arrangement.
Geometry optimization of pyrazole and its halogenated derivatives has been performed using DFT with the ωB97XD hybrid density functional and the cc-pVTZ basis set. mdpi.com Such studies reveal that the pyrazole ring is planar, a feature that is retained in the pyrazolide anion. A comparative study using different computational approaches described the pyrazolide anion as a σ-acceptor, with the negative charge and highest occupied molecular orbital (HOMO) localized on the nitrogen lone pair, in contrast to the π-system of the cyclopentadienide (B1229720) anion. rsc.org This localization dictates the anion's preferred sites for interaction.
The calculated geometric parameters for pyrazole provide a close approximation for the pyrazolide anion, as the removal of a proton primarily affects the electronic distribution rather than causing major structural rearrangement of the ring itself.
Table 1: Calculated Molecular Properties of Pyrazole Derivatives using DFT
| Compound | Dipole Moment (Debye) | N(H)···N distance (Å) | Method |
| Pyrazole | < 2.5 | - | ωB97XD/cc-pVTZ |
| 4-Fluoro-1H-pyrazole | > 2.5 | 2.889 | ωB97XD/cc-pVTZ |
| 4-Chloro-1H-pyrazole | > 2.5 | - | ωB97XD/cc-pVTZ |
| 4-Bromo-1H-pyrazole | > 2.5 | - | ωB97XD/cc-pVTZ |
| 4-Iodo-1H-pyrazole | > 2.5 | 2.87 | ωB97XD/cc-pVTZ |
Data sourced from MDPI mdpi.com.
The table demonstrates how computational methods can predict key physical properties. The calculated dipole moments and intermolecular distances correlate with the supramolecular structures observed in the solid state, such as the formation of trimers or catemers (chain-like structures). mdpi.com For the pyrazolide anion, conformational analysis focuses on its interaction with counter-ions and its orientation within a larger molecular assembly, which is critical for understanding its behavior in different chemical environments.
Computational Studies on Reaction Mechanisms and Regioselectivity
Computational chemistry is a cornerstone for elucidating reaction mechanisms and predicting the regioselectivity of reactions involving the pyrazole core. Methods like DFT and Molecular Electron Density Theory (MEDT) allow researchers to map potential energy surfaces, identify transition states, and calculate activation energies, thereby explaining why a particular regioisomer is formed preferentially.
A significant area of study is the [3+2] cycloaddition reaction for synthesizing substituted pyrazoles.
MEDT Analysis : The reaction between methyl propynoate (B1239298) and difluoromethyldiazomethane was studied using MEDT at the DFT/B3LYP/6-311(d,p) level. growingscience.com Analysis of conceptual DFT indices identified difluoromethyldiazomethane as the nucleophile and methyl propynoate as the electrophile. The calculations of activation and reaction energies confirmed that the reaction is regiospecific, consistent with experimental findings. growingscience.com
Fukui Functions and MEP : In the synthesis of chromene-pyrazole hybrids via [3+2] cycloaddition, DFT calculations at the B3LYP/6-31+G(d,p) level were used to analyze the reaction's regioselectivity. researchgate.net The stability of the resulting 4-aroylpyrazoles over the 5-aroyl analogues was confirmed by these calculations. Local reactivity indexes and Molecular Electrostatic Potential (MEP) mapping further clarified the preferred sites for electrophilic and nucleophilic attack, supporting the observed regiochemical outcome. researchgate.net
RegioSQM Method : A method named RegioSQM, which uses the semiempirical PM3 method, has been developed to predict the regioselectivity of electrophilic aromatic substitution on heteroaromatic systems, including pyrazoles. amazonaws.com By calculating the free energies of protonation at different aromatic carbon atoms, the method identifies the most nucleophilic center, which corresponds to the site of electrophilic attack. This automated tool showed high accuracy in a retrospective analysis of over 525 halogenation reactions. amazonaws.com
DFT calculations have also been used to justify the regioselective N1-alkylation and N-arylation of 3-substituted pyrazoles, where steric hindrance was identified as the controlling factor. sci-hub.st
Table 2: Computational Methods in Pyrazole Reaction Analysis
| Reaction Type | Computational Method | Key Findings |
| [3+2] Cycloaddition | MEDT (DFT/B3LYP) | Confirmed regiospecificity by analyzing activation energies and CDFT indices. growingscience.com |
| [3+2] Cycloaddition | DFT, Fukui Functions, MEP | Explained formation of 4-aroylpyrazoles over 5-aroyl isomers based on product stability and local reactivity. researchgate.net |
| Electrophilic Aromatic Substitution | RegioSQM (PM3) | Predicted regioselectivity by identifying the most nucleophilic carbon via protonation free energies. amazonaws.com |
| N-Alkylation / N-Arylation | DFT (B3LYP/6-31G**(d)) | Justified N1 substitution preference based on steric hindrance. sci-hub.st |
Molecular Modeling for Ligand Design and Coordination Behavior
The pyrazolide anion and its neutral parent, pyrazole, are highly versatile ligands in coordination chemistry. Molecular modeling plays a pivotal role in designing novel ligands with specific properties and in understanding their coordination behavior with various metal centers.
Computational studies can predict how a pyrazole-based ligand will bind to a metal ion, the geometry of the resulting complex, and its electronic structure. This is essential for designing functional materials, catalysts, and therapeutic agents. nih.gov
Variable Coordination Modes : A study of the ligand 1,8-bis(3,5-dimethyl-1H-pyrazol-1-yl)-3,6-dioxaoctane (L) showed its remarkable flexibility. nih.gov X-ray crystallography, supported by NMR studies, revealed that the ligand can act as an NN-bidentate (either chelating or bridging) or a NOON-tetradentate ligand depending on the metal ion (e.g., Zn(II), Cd(II), Pd(II), Pt(II)). nih.gov Similarly, the flexible ligand 1,2-bis([4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxabutyl]benzene) was shown to form a polymeric structure with Co(II) but an unexpected dimeric structure with Cu(II), a difference in coordination behavior rationalized through structural analysis. csic.es
Ligand-Based Design : Pharmacophore and Quantitative Structure-Activity Relationship (QSAR) modeling are used to design pyrazole derivatives that can act as selective enzyme inhibitors. nih.gov By analyzing the chemical features of known selective COX-2 inhibitors like celecoxib, new pyrazole-based compounds were designed and synthesized, demonstrating the power of ligand-based computational approaches. nih.gov
Molecular Docking : To support experimental findings, molecular docking studies are frequently employed. acs.org For instance, pyrazole-isoxazoline hybrids were docked into the active sites of Escherichia coli and Candida albicans proteins to understand their antimicrobial activity. The results showed strong binding affinities and highlighted the key interactions between the ligands and the protein receptors, which were further confirmed by molecular dynamics simulations. acs.org
Table 3: Coordination Behavior of Pyrazole-Based Ligands
| Ligand | Metal Ion(s) | Coordination Mode | Key Finding |
| 1,8-bis(3,5-dimethyl-1H-pyrazol-1-yl)-3,6-dioxaoctane | Zn(II), Cd(II), Pd(II), Pt(II), Ni(II) | NN-bidentate, NOON-tetradentate | Ligand flexibility allows for multiple coordination behaviors depending on the metal center. nih.gov |
| 2,6-bis(5-isopropyl-1H-pyrazol-3-yl)pyridine | Zn(II), Cu(II) | Tridentate (N3) | Forms distorted trigonal bipyramidal (Zn) or square pyramidal (Cu) geometries. mdpi.com |
| 1,2-bis([4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxabutyl]benzene) | Co(II), Cu(II) | Bridging (Polymeric), Chelating/Bridging (Dimeric) | Ligand conformation leads to dramatically different architectures (polymeric vs. dimeric). csic.es |
| 3-methyl-1-substituted-pyrano[2,3-c]pyrazole | - | - | Designed as selective COX-2 inhibitors using pharmacophore and QSAR models. nih.gov |
These computational techniques are indispensable for modern chemistry, providing deep insights that guide the synthesis and application of this compound and related pyrazole systems in fields ranging from catalysis to medicinal chemistry.
Advanced Spectroscopic and Structural Characterization for Research Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Research of Pyrazoles
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of pyrazole-based compounds. ipb.pt It provides invaluable information about the molecular framework, the electronic environment of the nuclei, and dynamic processes such as tautomerism. ipb.ptresearchgate.net Both ¹H and ¹³C NMR are routinely used, with ¹⁵N NMR also offering deeper insights into the nitrogen environments. rsc.orgresearchgate.net
A significant application of NMR spectroscopy in pyrazole (B372694) chemistry is the differentiation of regioisomers and the study of tautomeric equilibria. researchgate.netmdpi.com Pyrazoles unsubstituted at the N1 position can exist in two tautomeric forms, which are often in rapid equilibrium. uobaghdad.edu.iq Low-temperature NMR studies can slow down this proton exchange, allowing for the observation and quantification of individual tautomers. researchgate.netfu-berlin.de For instance, in 3(5)-substituted pyrazoles, the position of the tautomeric equilibrium is influenced by the nature of the substituent. mdpi.comfu-berlin.de
Advanced 2D NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY), are decisive in the structural elucidation of N-alkylated regioisomers of indazoles (benzopyrazoles). dergipark.org.tr These experiments help to unambiguously establish the connectivity and spatial relationships between atoms, which is critical when direct proton-proton coupling information is ambiguous. dergipark.org.tr The chemical shifts of C3 and C5 carbons are particularly sensitive to the tautomeric form and substitution pattern. researchgate.net In N-substituted pyrazoles, the inequivalence of H-3 and H-5 protons is a key diagnostic feature. ipb.pt
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Pyrazole Derivatives
| Compound/Fragment | Nucleus | Chemical Shift (ppm) | Solvent | Reference |
|---|---|---|---|---|
| Diethyl 1H-pyrazole-3,5-dicarboxylate | ¹H (NH) | 14.62 | DMSO-d₆ | rsc.org |
| Diethyl 1H-pyrazole-3,5-dicarboxylate | ¹H (CH) | 7.18 | DMSO-d₆ | rsc.org |
| Diethyl 1H-pyrazole-3,5-dicarboxylate | ¹³C (C=O) | 160.89, 158.98 | DMSO-d₆ | rsc.org |
| Diethyl 1H-pyrazole-3,5-dicarboxylate | ¹³C (C3/C5) | 143.56, 134.74 | DMSO-d₆ | rsc.org |
| 1-Cinnamyl-3-nitro-1H-pyrazole | ¹H | 6.30-7.54 | CDCl₃ | sci-hub.st |
| 1-Cinnamyl-3-nitro-1H-pyrazole | ¹³C | 55.8-155.8 | CDCl₃ | sci-hub.st |
| 3-Nitro-1-(4-nitrophenyl)-1H-pyrazole | ¹H | 7.44-8.99 | DMSO-d₆ | sci-hub.st |
This table is for illustrative purposes and shows a selection of reported NMR data. Actual values are highly dependent on the specific compound, solvent, and experimental conditions.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a detailed fingerprint of the functional groups and bonding arrangements within pyrazole-based molecules. uobaghdad.edu.iq These methods are sensitive to the vibrational modes of the molecule, which are determined by bond strengths, bond angles, and atomic masses.
In pyrazole derivatives, characteristic IR absorption bands are observed for various functional groups. For example, N-H stretching vibrations in unsubstituted pyrazoles typically appear in the region of 3100-3300 cm⁻¹. ajchem-a.com The stretching vibrations of the pyrazole ring itself give rise to characteristic bands in the fingerprint region of the spectrum. nih.govderpharmachemica.com For instance, studies on halogenoaminopyrazole derivatives identified pyrazole nuclei stretching vibrations in the ranges of 1420–1402 cm⁻¹ and 1189–1071 cm⁻¹. nih.gov In metal complexes of pyrazolides, the coordination of the pyrazole ligand to the metal center can be monitored by shifts in the vibrational frequencies of the pyrazole ring. akjournals.com
Raman spectroscopy complements IR spectroscopy, particularly for symmetric vibrations and for studying samples in aqueous solutions. scifiniti.com Surface-Enhanced Raman Spectroscopy (SERS) has been used to study pyrazolide adsorbed on silver colloids, providing enhanced signals and more detailed structural information. researchgate.net Theoretical calculations, often using Density Functional Theory (DFT), are frequently employed to assign the observed vibrational modes and to gain a deeper understanding of the molecular vibrations. derpharmachemica.comscifiniti.comhud.ac.ukbohrium.com
Table 2: Key Infrared (IR) Absorption Frequencies (cm⁻¹) for Functional Groups in Pyrazole Derivatives
| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Reference(s) |
|---|---|---|---|
| N-H | Stretching | 3100 - 3300 | ajchem-a.com |
| C-H (aromatic) | Stretching | ~3020 | orientjchem.org |
| C=N (ring) | Stretching | ~1600 - 1667 | ajchem-a.comorientjchem.org |
| C=C (ring) | Stretching | ~1400 - 1590 | ajchem-a.comnih.gov |
| NO₂ | Asymmetric Stretch | 1545 - 1563 | ajchem-a.comnih.gov |
| NO₂ | Symmetric Stretch | 1304 - 1384 | ajchem-a.comnih.gov |
This table provides general ranges. The exact frequency depends on the molecular structure and environment.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight of pyrazole compounds and for elucidating their structure through the analysis of fragmentation patterns. ajchem-a.comaip.org Techniques such as Electrospray Ionization (ESI) and Field Desorption (FD) are commonly used to generate ions from pyrazole derivatives and their metal complexes. ufl.edu
The mass spectrum of a pyrazole derivative typically shows a prominent molecular ion peak (M⁺) or a protonated molecule peak ([M+H]⁺), which confirms the molecular formula. derpharmachemica.comnepjol.info High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition. sci-hub.st
The fragmentation patterns observed in the mass spectrum provide valuable structural information. The fragmentation of the pyrazole ring itself can lead to characteristic daughter ions. For instance, the elimination of N₂H₂ from the molecular ion has been reported. researchgate.net The fragmentation pathways are often influenced by the nature and position of substituents on the pyrazole ring. researchgate.netnih.gov In some cases, different regioisomers can be distinguished by their unique fragmentation behaviors in tandem mass spectrometry (MS/MS) experiments. nih.gov
For example, the mass spectrum of (2R)-2-[(4-phenyldiazenyl-3,5-dimethyl-1H-pyrazol-1-yl)acetamidoethanamido]-N'-(2-oxoindolin-3-ylidene)propyl hydrazide showed a molecular ion peak at m/z 403, with other significant fragments observed at m/z 387, 362, 299, 244, and 243. derpharmachemica.com Similarly, electrospray mass spectrometry of copper(II) pyrazolido complexes revealed peaks corresponding to various multinuclear copper-pyrazolide fragments. ufl.edu
X-ray Diffraction Studies for Solid-State Structure Determination of Pyrazolyl Complexes
X-ray diffraction on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides accurate bond lengths, bond angles, and details of intermolecular interactions, which are fundamental to understanding the structure and properties of pyrazolyl complexes. uobaghdad.edu.iqnih.gov
Numerous X-ray crystal structures of metal complexes containing pyrazolide ligands have been reported, revealing a wide diversity of coordination modes and molecular architectures. bohrium.comeuropa.euresearchgate.netacs.org Pyrazolide can act as a bridging ligand, connecting two or more metal centers through its adjacent nitrogen atoms. ufl.edu This bridging can lead to the formation of dinuclear, tetranuclear, or polymeric structures. ufl.edubohrium.com For example, the crystal structure of [{Cu(μ-pzPh)₂}₄] revealed a cyclic, square tetranuclear complex. ufl.edu
The geometry around the metal center in these complexes can vary significantly, from distorted octahedral to tetrahedral or square planar, depending on the metal ion, the substituents on the pyrazole ring, and the other ligands present. nih.govbohrium.commdpi.com For instance, X-ray analysis of two M(II)-radical complexes, [M(hfac)₂(IM-o-QN)] (where M = Ni, Zn), showed a distorted octahedral geometry around the central metal ion. scirp.org The solid-state packing of these complexes is often stabilized by hydrogen bonds and other non-covalent interactions. rsc.orgmdpi.com
Table 3: Selected Crystal System and Space Group Data for Pyrazolyl Complexes
| Compound | Crystal System | Space Group | Reference |
|---|---|---|---|
| [Cu(CHpz₃)(PPh₃)][BF₄] | Monoclinic | P2₁/c | mdpi.com |
| [{Cu(μ-pzPy)(pzPy)}₂]·1/2H₂O·2CHCl₃ | - | - | ufl.edu |
| [Ni(hfac)₂(IM-o-QN)] | Triclinic | Pī | scirp.org |
| [Zn(hfac)₂(IM-o-QN)] | Monoclinic | C2/c | scirp.org |
This table highlights the diversity in crystal packing for pyrazole-containing compounds.
Elemental Analysis in Compound Characterization
Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a purified compound. uobaghdad.edu.iqrsc.org This analysis is crucial for verifying the empirical formula of newly synthesized pyrazole derivatives and their complexes. ajchem-a.com
The experimentally determined percentages of each element are compared with the theoretical values calculated from the proposed molecular formula. akjournals.comorientjchem.org A close agreement between the found and calculated values provides strong evidence for the purity and elemental composition of the sample. rsc.org Elemental analysis is typically performed alongside spectroscopic techniques to provide a complete and unambiguous characterization of the compound. ajchem-a.comderpharmachemica.comnih.gov For example, the characterization of ligands and their resulting metal complexes often includes elemental analysis data (C, H, N) to confirm that the complexation reaction proceeded as expected and to establish the ligand-to-metal ratio. ajchem-a.comorientjchem.org
Applications of Pyrazol 2 Ide Chemistry in Advanced Functional Materials and Catalysis
Catalysis Research
Pyrazol-2-ide and its parent pyrazole (B372694) ligands have become instrumental in modern catalysis. Their ability to form pincer-type structures and act as proton-responsive ligands allows for metal-ligand cooperation, which is crucial for activating small molecules and facilitating complex organic transformations.
Transition Metal-Catalyzed Organic Transformations involving Pyrazolyl Ligands (e.g., Transfer Hydrogenation, Oxidation)
Pyrazolyl-containing ligands have been successfully employed in a variety of transition metal-catalyzed reactions, most notably in transfer hydrogenation. Ruthenium(II) complexes featuring pyrazolyl–pyridyl–pyrazole ligands have demonstrated exceptionally high activity in the transfer hydrogenation of ketones. acs.org These catalysts, operating in refluxing isopropyl alcohol, can achieve turnover frequencies (TOFs) up to 720,000 h⁻¹. acs.org The high efficiency is attributed to the hemilabile nature of the unsymmetrical ligand and the presence of a convertible N-H group on the pyrazole arm, which facilitates a metal-ligand cooperative mechanism. acs.orgnih.gov
Research has shown that protic pincer-type ruthenium(II) complexes catalyze the transfer hydrogenation of acetophenones using 2-propanol as the hydrogen source in the presence of a base. nih.gov Furthermore, the introduction of a pyrazole arm in place of other N-heterocyclic carbene (NHC) components can significantly accelerate the reaction. nih.gov Manganese(I) complexes have also emerged as effective catalysts for transfer hydrogenation when combined with pyrazole-based ligands. These systems can reduce a wide array of ketones to their corresponding alcohols under mild conditions, showcasing broad functional group tolerance. researchgate.net
Beyond hydrogenation, pyrazolide ligands are involved in oxidation catalysis. Dimeric cobalt complexes with bis(benzimidazole)pyrazolide ligands have been investigated as homogeneous catalysts for electrochemical water oxidation. acs.org The design of these ligands, particularly by incorporating electron-donating substituents, can be used to modulate the catalytic activity and overpotential of the system, demonstrating the tunability of pyrazolyl-based catalysts for oxidative processes. acs.org
Heterogeneous Catalysis Systems utilizing Pyrazolyl Moieties
The incorporation of pyrazolyl moieties into solid supports has led to the development of robust and recyclable heterogeneous catalysts. Metal-organic frameworks (MOFs) containing pyrazolate units are a prime example. A novel nano-magnetic MOF, Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃H₂)₂, has been synthesized and used as a catalyst for the multicomponent synthesis of pyrazolo[3,4-b]pyridines. nih.gov This system is highly efficient under solvent-free conditions and benefits from easy magnetic separation and reusability, key advantages of heterogeneous catalysis. nih.govresearchgate.net
Mixed oxide nanocatalysts are another area where pyrazolyl systems are relevant, primarily in the synthesis of the pyrazole cores themselves. For instance, magnetic nano-sized acid catalysts like NiFe₂O₄@SiO₂–H₃PW₁₂O₄₀ have been used to prepare pyrano[2,3-c]pyrazole derivatives through one-pot, three-component reactions. arabjchem.org Similarly, chitosan, a biopolymer, has been used as a heterogeneous basic catalyst for the synthesis of furopyrazole moieties. scirp.org While these examples focus on constructing pyrazole-containing molecules, they highlight the compatibility of the pyrazole framework with heterogeneous catalytic methods, which can be extended to catalysts bearing the pyrazolyl group as the active ligand.
Role of this compound Ligands in Catalytic Cycles
The this compound ligand is not merely a spectator in catalytic transformations; it often plays an active and crucial role in the catalytic cycle. Its proton-responsive nature is key to its function. nih.gov The N-H group of a coordinated pyrazole can act as a proton shuttle, facilitating proton-coupled electron transfer (PCET) events. nih.govnih.gov This metal-ligand cooperativity, where the ligand participates in bond activation, is distinct from mechanisms where the metal center acts alone. nih.gov
In the transfer hydrogenation of ketones by ruthenium pincer complexes, the pyrazole N-H group is believed to participate in an outer-sphere hydrogen transfer mechanism. nih.govresearchgate.net The cycle often involves the deprotonation of the pyrazole ligand to the this compound form, which alters the electronic properties of the metal center and facilitates substrate coordination or product release. Subsequent protonation regenerates the active catalytic species.
In the context of water oxidation by cobalt complexes bearing bis(benzimidazole)pyrazolide ligands, the ligand framework is described as "noninnocent," meaning it actively participates in the redox process. acs.org Computational studies suggest that the ligand can be oxidized, influencing the reaction mechanism and the turnover-limiting step. This direct electronic involvement of the pyrazolide ligand allows for fine-tuning of the catalyst's performance, enabling high activity even at low overpotentials. acs.org The ability of the pyrazole to deprotonate readily to the this compound anion is fundamental to its capacity to bridge metal centers, forming polynuclear complexes that can exhibit unique catalytic activities. researchgate.net
Advanced Materials Science Applications
The same structural and electronic features that make this compound ligands valuable in catalysis also render them excellent building blocks for advanced functional materials. Their ability to form stable, well-defined coordination complexes with transition metals is the foundation for creating materials with tunable magnetic and optical properties.
Spin-Crossover (SCO) Materials incorporating Pyrazolyl Units
Spin-crossover (SCO) is a phenomenon observed in some transition metal complexes where the spin state of the central metal ion can be switched between a low-spin (LS) and a high-spin (HS) state by external stimuli like temperature, pressure, or light. Iron(II) complexes are particularly fruitful for SCO chemistry, and ligands derived from pyrazolyl units, such as tris(pyrazolyl)borate and tris(pyrazolyl)methane, are classic examples that yield SCO behavior. mdpi.comresearchgate.net
The prototypical complex [Fe{HB(pz)₃}₂] is in a low-spin state at room temperature and transitions to a high-spin state upon heating. researchgate.net The SCO properties can be finely tuned by chemical modification of the pyrazolyl rings. For example, introducing methyl substituents onto the pyrazole moieties can decrease the ligand field strength, which in turn lowers the spin transition temperature or can even stabilize the high-spin state completely. mdpi.comresearchgate.net Conversely, adding electron-withdrawing groups can stabilize the low-spin state. nih.gov This tunability allows for the rational design of SCO materials with specific transition temperatures for potential applications in molecular switches, sensors, and data storage. nih.gov Functional groups, such as amines, can be introduced onto the pyrazole ring of an SCO-active complex, allowing it to be covalently integrated as a building block into larger structures like polymers without losing its magnetic bistability. nih.gov
Luminescent and Photophysical Materials based on Pyrazoles
Pyrazole derivatives are attractive scaffolds for the development of luminescent and photophysical materials due to their rigid, planar structures and π-conjugated systems. nih.gov A variety of organic and organometallic compounds based on pyrazoles exhibit interesting light-emitting properties. figshare.comepa.gov
Copper(I) complexes containing pyrazole-based ligands are a significant class of luminescent materials. For instance, mononuclear copper(I) complexes with 3-(2-pyridyl)pyrazole and phosphine (B1218219) ligands have been synthesized and studied for their photoluminescent properties. nih.gov The emission characteristics of these complexes are highly dependent on the nature of the ancillary ligands, such as the phosphines, and the specific structure of the pyrazole derivative. nih.gov
Organic pyrazole derivatives have also been developed as fluorescent probes and chemosensors. nih.gov The combination of a pyrazole core with other functional moieties can enhance its photophysical properties, making it a good candidate for complexation with metal ions, which can modulate the fluorescence response. nih.gov For example, a pyridine-pyrazole-based chemosensor has been shown to selectively recognize Al³⁺ ions with both colorimetric and fluorescent changes. nih.gov Furthermore, other pyrazole derivatives have been investigated as photo-luminescent materials in the solid state, with their emission properties being a key area of research for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. tandfonline.com
Supramolecular Crystal Engineering with Pyrazolyl Ligands
The field of supramolecular crystal engineering heavily relies on the predictable and directional nature of non-covalent interactions to construct highly ordered solid-state architectures. Pyrazolyl ligands have emerged as versatile building blocks in this domain due to their exceptional coordination chemistry and ability to participate in a variety of intermolecular forces. acs.orgias.ac.in The dissection of a target network into supramolecular synthons, which are the smallest structural units encoding the necessary information for mutual recognition, is a key strategy in crystal engineering. acs.org
A significant aspect of using pyrazolyl ligands is the ability to form coordination polymers with diverse dimensionalities and topologies. For instance, the combination of a bis-pyrazole ligand, 4,4′-methylenebis(3,5-dimethyl-1H-pyrazole), with dicarboxylate coligands and Co(II) ions has led to the synthesis of both two-dimensional and three-dimensional coordination polymers. worktribe.com The modification of synthesis conditions can result in different structures; for example, a 2D polymer with octahedral Co(II) ions or a 3D α-Po structure with pyrazolate-bridged dimers of tetrahedral Co(II) ions. worktribe.com This highlights the tunability of the resulting frameworks.
The influence of ligand design and counterions on the final supramolecular structure is a critical area of research. In a study involving silver salts and ditopic bis(pyrazolyl)methane ligands, the presence or absence of methyl groups on the pyrazolyl rings had a profound impact. acs.org The ligand bis(pyrazol-1-yl)(pyridine-4-yl)methane consistently formed box-like cyclic dimers. acs.org However, the methylated analogue, bis(3,5-dimethylpyrazol-1-yl)(pyridine-4-yl)methane, yielded structures that were dependent on the coordinating ability of the anion, leading to either similar box-like structures or helical coordination polymers. acs.org This demonstrates that subtle modifications to the ligand can be used to control the dimensionality and chirality of the resulting assembly.
Furthermore, a "retro-design" approach has been employed to understand the structural impact of ligand complexity on silver(I) complexes with tris(pyrazolyl)methane ligands. nih.gov By systematically removing organizational features from multitopic ligands, researchers have shown that the presence of rigid components, like the central arene core and the tris(pyrazolyl)methane units, is crucial for forming highly organized supramolecular structures. nih.gov The flexibility of ether linkages is also vital, as it allows for the cumulative and complementary effects of non-covalent forces to direct the crystal packing. nih.gov The dominant structural feature in these complexes is often the κ²-κ¹ bonding mode of the tris(pyrazolyl)methane units to two silver centers. nih.gov
The use of mixed-ligand systems, such as pyrazole-carboxylate ligands, has also been explored to create novel coordination polymers. The heteroditopic ligand para-((3,5-dimethyl-1H-pyrazol-4-yl)methylene)benzoic acid has been synthesized and used to create coordination polymers with Co(II) and Cu(II), showcasing the potential of flexible pyrazole-carboxylate linkers to form low-dimensional assemblies. worktribe.com
Table 1: Examples of Pyrazolyl Ligands in Supramolecular Crystal Engineering
| Ligand Name | Metal Ion(s) | Resulting Structure | Key Findings | Reference |
| bis(pyrazol-1-yl)(pyridine-4-yl)methane | Ag(I) | Box-like cyclic dimer | Formation of discrete dimeric structure. | acs.org |
| bis(3,5-dimethylpyrazol-1-yl)(pyridine-4-yl)methane | Ag(I) | Box-like dimer or helical coordination polymer | Structure is dependent on the coordinating ability of the anion. | acs.org |
| 4,4′-methylenebis(3,5-dimethyl-1H-pyrazole) | Co(II) | 2D sheets or 3D α-Po network | Synthesis conditions control dimensionality. | worktribe.com |
| tris(pyrazolyl)methane derivatives | Ag(I) | Various coordination polymers | Ligand rigidity and flexibility are key to organized structures. | nih.gov |
| para-((3,5-dimethyl-1H-pyrazol-4-yl)methylene)benzoic acid | Co(II), Cu(II) | Low-dimensional assemblies | Demonstrates utility of flexible pyrazole-carboxylate linkers. | worktribe.com |
Development of Chemo- and Biosensors with Pyrazole Scaffolds (Focus on chemical sensing mechanism)
The inherent electronic properties and versatile coordination capabilities of the pyrazole scaffold make it an excellent platform for the design of chemo- and biosensors. globalresearchonline.netresearchgate.net These sensors operate through various mechanisms, often involving a measurable response, such as a change in color or fluorescence, upon interaction with a specific analyte. rsc.orgnih.gov
A common sensing mechanism is chelation-enhanced fluorescence (CHEF). In this process, a pyrazole-containing ligand is designed to have low fluorescence in its free state. Upon binding to a target metal ion, the chelation event restricts intramolecular rotation or alters the electronic landscape of the molecule, leading to a significant increase in fluorescence intensity. rsc.orgresearchgate.net For example, a probe based on a 5-methyl-1-pyridin-2-yl-1H-pyrazole-3-carboxylic acid derivative was developed for the detection of Al³⁺. researchgate.net The binding of Al³⁺ to the probe induces a dramatic "turn-on" fluorescence response, allowing for sensitive and selective detection. researchgate.net The stoichiometry of this interaction was determined to be 1:1. rsc.org
Another prevalent mechanism is based on intramolecular charge transfer (ICT). In donor-π-acceptor (D-π-A) systems, a pyrazole moiety can act as part of the π-conjugated bridge connecting an electron-donating group to an electron-accepting group. The interaction with an analyte can disrupt this ICT process, leading to a change in the photophysical properties. For instance, a fluorescent "turn-off" probe for cyanide (CN⁻) was designed using a 3-aryl-4-(2,2-dicyanovinyl)-1-(2-pyridinyl)pyrazole system. acs.org The nucleophilic addition of cyanide to the dicyanovinyl group interrupts the ICT pathway, causing a quenching of fluorescence. acs.org
The sensing mechanism can also be investigated through various spectroscopic techniques. ¹H NMR titrations and FT-IR spectroscopy can provide detailed information about the binding site and the nature of the interaction between the pyrazole-based sensor and the analyte. rsc.org For example, changes in the chemical shifts of protons near the binding site in ¹H NMR spectra upon addition of the analyte can confirm the coordination mode.
The selectivity of these sensors is a crucial aspect. Pyrazole-based chemosensors have been developed to exhibit high selectivity for specific ions over a range of other competitive ions. rsc.org For instance, two novel pyrazole-based chemosensors, Pry-Flu and Pry-R6G, demonstrated high selectivity and sensitivity towards Ni²⁺ and Al³⁺, respectively. rsc.org The coordination of Ni²⁺ with Pry-Flu resulted in a color change from colorless to orange-yellow, while Pry-R6G showed a color change from colorless to pink upon binding with Al³⁺. rsc.org This "naked-eye" detection capability is highly desirable for practical applications.
Table 2: Chemical Sensing Mechanisms of Pyrazole-Based Sensors
| Sensor | Analyte | Sensing Mechanism | Observable Change | Reference |
| Pry-Flu | Ni²⁺ | Chelation | Colorimetric (Colorless to Orange-Yellow) | rsc.org |
| Pry-R6G | Al³⁺ | Chelation | Colorimetric (Colorless to Pink) | rsc.org |
| 5-methyl-1-pyridin-2-yl-1H-pyrazole-3-carboxylic acid derivative | Al³⁺ | Chelation-Enhanced Fluorescence (CHEF) | Fluorescence "turn-on" | researchgate.net |
| 3-aryl-4-(2,2-dicyanovinyl)-1-(2-pyridinyl)pyrazole | CN⁻ | Intramolecular Charge Transfer (ICT) disruption | Fluorescence "turn-off" | acs.org |
Research in Agrochemistry Related to Pyrazole Scaffold Development (Focus on chemical synthesis and properties, not specific product effects)
The pyrazole scaffold is a cornerstone in the agrochemical industry, with numerous commercialized pesticides and herbicides containing this heterocyclic core. scielo.brnih.gov Research in this area is focused on the synthesis of novel pyrazole derivatives and the investigation of their intrinsic chemical and physical properties that contribute to their biological activity. biosynce.com
The synthesis of pyrazole derivatives for agrochemical applications often involves classical cyclocondensation reactions. mdpi.com A widely used method is the reaction of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. mdpi.comjetir.org This approach allows for the introduction of various substituents onto the pyrazole ring, which can be tailored to influence the compound's properties. biosynce.com For example, the Knorr pyrazole synthesis utilizes a 1,3-dicarbonyl compound and hydrazine in the presence of an acid catalyst. jetir.org Another key synthetic route is the [3+2] cycloaddition reaction between a diazo compound and an alkyne. mdpi.com
More advanced synthetic strategies are continuously being developed to create structurally diverse pyrazole derivatives. mdpi.com Multi-component reactions (MCRs) are gaining attention as they allow for the construction of complex molecules in a single step from three or more starting materials. researchgate.netdntb.gov.ua For instance, pyrazolo[3,4-b]pyridines can be synthesized via MCRs involving N-substituted 5-aminopyrazoles and 1,3-bis-electrophilic substrates. mdpi.com Flow chemistry is also emerging as a powerful tool for the synthesis of pyrazoles, offering better control over reaction parameters, improved safety, and easier scalability compared to traditional batch methods. scilit.com
The properties of pyrazole-containing agrochemicals are heavily influenced by the nature and position of substituents on the pyrazole ring. biosynce.com The presence of two adjacent nitrogen atoms imparts polarity to the molecule and allows for hydrogen bonding, which affects its solubility and transport properties. biosynce.com The introduction of electron-withdrawing or electron-donating groups can modulate the electronic structure of the pyrazole ring, which in turn influences its reactivity and interaction with biological targets. For instance, the presence of bromo, chlorobenzoyl, and carboximidamide functional groups in a pyrazole compound suggests potential biological activity. ontosight.ai
The development of new pyrazole-based agrochemicals often involves the synthesis of a series of analogues with systematic structural variations. scielo.brnih.gov For example, a series of novel pyrazole derivatives containing phenylpyridine moieties were designed and synthesized to explore their herbicidal potential. nih.gov The synthesis involved the reaction of a substituted pyrazole with a chloromethylated phenylpyridine derivative in the presence of a base. nih.gov Similarly, new pyrazole-4-carboxamide derivatives have been synthesized through a four-step protocol starting from edaravone (B1671096) and various primary amines. scielo.br These synthetic efforts aim to expand the chemical space of pyrazole-based compounds for potential agrochemical applications.
Table 3: Synthetic Strategies for Agrochemical Pyrazole Scaffolds
| Synthetic Method | Key Reactants | Key Features | Reference |
| Knorr Pyrazole Synthesis | 1,3-Dicarbonyl compound, Hydrazine | Classic, versatile method for forming the pyrazole ring. | jetir.org |
| [3+2] Cycloaddition | Diazo compound, Alkyne | Forms the five-membered ring through a concerted mechanism. | mdpi.com |
| Multi-component Reactions (MCRs) | Three or more starting materials | Efficient synthesis of complex molecules in a single step. | researchgate.netdntb.gov.ua |
| Flow Chemistry | Continuous reaction stream | Enhanced control, safety, and scalability. | scilit.com |
| Vilsmeier-Haack Reaction | Pyrazole derivative | Used to incorporate a carboxyl group into the pyrazole core. | scielo.br |
Emerging Trends and Future Research Directions
Development of Novel Pyrazol-2-ide Scaffolds and Derivatives
The development of new molecules is the cornerstone of progress in chemical sciences. For this compound, this involves the creative design of new scaffolds and the synthesis of derivatives with tailored properties. Researchers are moving beyond simple substitutions on the pyrazole (B372694) ring to construct complex, multi-functional molecules where the this compound moiety is a key building block.
Recent research has focused on synthesizing novel pyrazole derivatives through various modern synthetic methodologies. For instance, new series of substituted pyrazoles have been created using methods like the reaction of vinamidinium salts with phenyl hydrazine (B178648), which offers high yields and process simplicity. orgchemres.org Other approaches involve the multi-step synthesis starting from 1,3,4-benzoxazinone to create complex quinazolinone-pyrazole hybrids. tsijournals.com The fusion of pyrazole rings with other heterocyclic systems is also a prominent trend, leading to scaffolds like pyrazolo[3,4-d]pyrimidines and pyrano[2,3-c]pyrazoles. ias.ac.inmdpi.com These new structures are not just chemical curiosities; they are designed to be building blocks for advanced materials and biologically active compounds. mdpi.comjapsonline.comjapsonline.com
A significant area of development is the use of the this compound anion as a ligand, referred to as "pyrazolato," in coordination chemistry. The deprotonation of pyrazole creates a negatively charged ligand that can coordinate with metal ions to form metal-organic frameworks (MOFs) and other coordination complexes. rsc.org For example, bis-pyrazolato ligands have been used to construct Ni(II)-based MOFs, demonstrating how the this compound unit can be incorporated into highly ordered, porous materials. rsc.org The design of novel this compound based ligands is crucial for developing new catalysts and functional materials.
| Derivative/Scaffold Type | Synthetic Approach | Key Features | Reference(s) |
| Substituted Pyrazoles | Reaction of vinamidinium salts with phenyl hydrazine | High yields, simple process | orgchemres.org |
| Quinazolinone-Pyrazole Hybrids | Multi-step synthesis from 1,3,4-benzoxazinone | Complex heterocyclic systems | tsijournals.com |
| Pyrazolo[3,4-d]pyrimidines | Hybridization of pyrazole with pyrimidine (B1678525) core | Potential for kinase inhibition | mdpi.com |
| Pyrazolato-based MOFs | Coordination of bis-pyrazolato ligands with metal ions | Porous, crystalline materials | rsc.org |
| N-Acyl Pyrazoles | Ball-mill synthesis from carbohydrazides and 1,3-diketones | Solid-state luminescence (AIE) | rsc.org |
This table provides examples of recently developed this compound based scaffolds and derivatives.
Future research will likely focus on creating even more sophisticated this compound scaffolds. This includes the synthesis of chiral pyrazoles for asymmetric catalysis and the development of polymeric materials where the this compound unit is integrated into the polymer backbone. The exploration of pyrazole-based ionic liquids, where this compound acts as the anion, also represents a promising avenue for creating novel solvent systems and electrolytes.
Integration of Advanced Computational and Experimental Methods in this compound Research
The synergy between computational modeling and experimental validation is accelerating the pace of discovery in this compound research. Advanced computational methods allow for the in silico design of new derivatives and the prediction of their properties, guiding experimental efforts and providing deep insights into their chemical behavior. digboicollege.edu.ineuropean-mrs.com
Density Functional Theory (DFT) has become an indispensable tool for studying this compound systems. mdpi.comnih.govresearchgate.net DFT calculations are used to determine optimized geometries, electronic structures, and reactivity parameters of pyrazole derivatives. nih.govresearchgate.net For example, DFT has been employed to understand the regioselectivity in the synthesis of pyrazole-isoxazoline hybrids and to correlate theoretical calculations with experimental NMR and mass spectrometry data. mdpi.comacs.org These computational studies can predict the most stable conformations of molecules and explain the mechanisms of complex reactions, saving significant time and resources in the laboratory. acs.org
On the experimental side, a suite of advanced spectroscopic and analytical techniques is used for the unambiguous characterization of novel this compound compounds. These include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are routinely used to elucidate the structure of newly synthesized pyrazole derivatives. orgchemres.orgtsijournals.comnih.gov
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation patterns, confirming the identity of the synthesized compounds. orgchemres.orgtsijournals.com
Infrared (IR) and Raman Spectroscopy: Used to identify functional groups and study vibrational modes within the molecules. tsijournals.comresearchgate.net
X-ray Crystallography: Offers definitive proof of structure by determining the precise arrangement of atoms in the solid state, as demonstrated in the analysis of new pyrazole-hydrazone derivatives and haloaminopyrazoles. nih.govnih.gov
The integration of these methods is powerful. For instance, researchers synthesize a new pyrazole derivative, characterize its structure using NMR, MS, and X-ray crystallography, and then use DFT calculations to understand its electronic properties and reactivity, providing a complete picture of the new molecule. researchgate.netacs.org Molecular dynamics (MD) simulations are also being used to study the behavior of these molecules in different environments, such as their stability in water. researchgate.net
| Method | Type | Information Obtained | Example of Application | Reference(s) |
| Density Functional Theory (DFT) | Computational | Optimized geometry, electronic structure, reactivity, reaction mechanisms | Studying regioselectivity; correlating with experimental data | mdpi.comnih.govresearchgate.netacs.org |
| Molecular Dynamics (MD) | Computational | Stability in different environments, conformational changes | Assessing stability in aqueous solutions | researchgate.net |
| NMR Spectroscopy | Experimental | Molecular structure, connectivity of atoms | Elucidating the structure of new pyrazole hybrids | orgchemres.orgtsijournals.comnih.gov |
| X-ray Crystallography | Experimental | Precise 3D atomic arrangement in a crystal | Determining the crystal structures of novel pyrazole derivatives | nih.govnih.gov |
| Mass Spectrometry (MS) | Experimental | Molecular weight, elemental composition | Confirming the identity of synthesized compounds | orgchemres.orgtsijournals.com |
This table summarizes the key computational and experimental methods used in this compound research.
Expansion of Applications in Catalysis and Smart Materials
The unique electronic and coordination properties of the this compound anion make it a highly promising component for advanced applications in catalysis and the development of smart materials.
In catalysis, this compound, or pyrazolato, ligands have been shown to significantly enhance the activity of metal catalysts. rsc.orgresearchgate.net The electron-donating nature of the pyrazolato ligand can modulate the electronic properties of the metal center, leading to improved catalytic performance. For example, ruthenium(II) complexes bearing a pyrazolyl–pyridyl–pyrazole ligand have demonstrated exceptionally high activity in the transfer hydrogenation of ketones. acs.org Similarly, manganese catalysts coordinated with pyrazole ligands have been developed for efficient transfer hydrogenation reactions. rsc.org The use of pyrazole-based ligands has also been shown to greatly improve the catalytic activity of titanium isopropoxide for the ring-opening polymerization of L-lactide, a key process for producing biodegradable plastics. researchgate.net The development of heterogeneous catalysts, where pyrazolato complexes are immobilized on a solid support, is another active area of research, aiming to combine high activity with ease of separation and catalyst recycling. mdpi.com
The application of this compound derivatives in smart materials is an exciting and rapidly emerging field. Smart materials are substances that respond to external stimuli, such as light, temperature, or an electric field, by changing their properties. abb.comiberdrola.comkeaipublishing.com Researchers are exploring pyrazole-based compounds for their potential in:
Luminescent Materials: Certain N-acyl pyrazole derivatives have been found to exhibit solid-state luminescence through a phenomenon known as aggregation-induced emission (AIE). rsc.org These materials could be used in organic light-emitting diodes (OLEDs), sensors, and bio-imaging.
Energetic Materials: Nitrated pyrazole compounds are being investigated as high-performance, thermally stable energetic materials. researchgate.net The nitrogen-rich pyrazole ring contributes to a high heat of formation, making these compounds suitable for applications in explosives and propellants. researchgate.net
Future work in this area will likely involve the design of this compound-containing polymers that exhibit shape-memory or chromic (color-changing) properties. The incorporation of pyrazolato units into metal-organic frameworks (MOFs) could also lead to smart materials with tunable porosity for gas storage or stimuli-responsive drug delivery.
Green Chemistry and Sustainable Synthesis of this compound Compounds
In line with the global push for environmental sustainability, a major trend in this compound chemistry is the development of green and sustainable synthetic methods. ias.ac.in These approaches aim to reduce waste, minimize the use of hazardous solvents and reagents, and improve energy efficiency.
Several green strategies are being successfully applied to the synthesis of pyrazole derivatives:
Aqueous Synthesis: Using water as a solvent instead of volatile organic compounds is a key principle of green chemistry. Numerous methods have been reported for synthesizing pyrazoles in aqueous media, often with the help of catalysts like cerium oxide/silica or cetyltrimethylammonium bromide (CTAB) which can promote reactions in water. thieme-connect.comacs.org
Catalyst-Free Reactions: Some syntheses have been developed that proceed efficiently without the need for a catalyst, simplifying the reaction setup and purification process. For example, eco-friendly, catalyst-free condensation reactions have been used to produce mono- and bis-pyrazole derivatives. mdpi.com
Multicomponent Reactions (MCRs): MCRs involve combining three or more reactants in a single step to form a complex product, which increases efficiency and reduces waste. One-pot, four-component reactions in water have been developed for the synthesis of complex pyrano[2,3-c]pyrazoles. ias.ac.in
Alternative Energy Sources: Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields in the production of pyrazoles. pharmacophorejournal.comresearchgate.net Ball-milling, a solvent-free mechanochemical technique, has also been successfully used for the synthesis of N-acyl pyrazoles. rsc.org
| Green Strategy | Description | Advantages | Reference(s) |
| Aqueous Synthesis | Using water as the reaction solvent. | Environmentally benign, safe, low cost. | thieme-connect.comacs.org |
| Catalyst-Free Synthesis | Reactions that proceed without a catalyst. | Simplified workup, avoids toxic metal catalysts. | mdpi.com |
| Multicomponent Reactions (MCRs) | Combining three or more reactants in a single pot. | High atom economy, reduced waste, operational simplicity. | ias.ac.inbeilstein-journals.org |
| Microwave-Assisted Synthesis | Using microwave irradiation to heat the reaction. | Shorter reaction times, higher yields, increased efficiency. | pharmacophorejournal.comresearchgate.net |
| Mechanochemistry (Ball-Milling) | Using mechanical force to induce chemical reactions. | Solvent-free, energy-efficient, enables new reactivity. | rsc.org |
This table highlights key green chemistry approaches for the synthesis of pyrazole compounds.
The future of this compound synthesis will undoubtedly be dominated by these green principles. Research will continue to focus on developing even more efficient catalytic systems (including biocatalysis), exploring renewable starting materials, and designing syntheses with 100% atom economy, ensuring that the production of these valuable compounds is both economically and environmentally sustainable.
Q & A
Basic: What are the standard protocols for synthesizing pyrazol-2-ide derivatives in academic laboratories?
Methodological Answer:
this compound derivatives are typically synthesized via cyclocondensation reactions. For example, pyrazole rings can be formed by reacting hydrazine derivatives with β-diketones or α,β-unsaturated carbonyl compounds under acidic or basic conditions . Key steps include:
Reagent Preparation : Use anhydrous solvents (e.g., ethanol, DMF) to avoid side reactions.
Reaction Optimization : Adjust temperature (80–120°C) and catalyst (e.g., acetic acid) to improve yield.
Purification : Column chromatography or recrystallization is recommended for isolating pure products.
Validation : Confirm structure via -NMR, -NMR, and mass spectrometry (MS) .
Table 1 : Common Synthesis Conditions
| Reactants | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Hydrazine + β-diketone | H₂SO₄ | Ethanol | 75–85 | |
| Hydrazine + enone | K₂CO₃ | DMF | 60–70 |
Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound compounds?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : -NMR identifies proton environments (e.g., aromatic protons at δ 7–8 ppm), while -NMR confirms carbon skeleton integrity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula.
- X-ray Diffraction (XRD) : Resolves crystal structure and confirms tautomeric forms .
- Infrared (IR) Spectroscopy : Detects functional groups (e.g., N-H stretches at ~3300 cm⁻¹) .
Advanced: How to design experiments to assess the biological activity of this compound derivatives?
Methodological Answer:
Hypothesis-Driven Assays : For antimicrobial studies, use in vitro assays like minimum inhibitory concentration (MIC) against Gram-positive/negative bacteria .
Controls : Include positive controls (e.g., ampicillin) and solvent-only negative controls.
Dose-Response Analysis : Test concentrations from 1 µg/mL to 100 µg/mL to establish IC₅₀ values.
Statistical Validation : Use ANOVA or t-tests to confirm significance (p < 0.05) .
Advanced: How to resolve contradictions in reported physicochemical properties of this compound derivatives?
Methodological Answer:
- Source Comparison : Cross-reference synthesis conditions (e.g., solvent polarity, temperature) that may alter solubility or stability .
- Reproducibility Tests : Replicate experiments under standardized conditions (e.g., ambient vs. inert atmosphere).
- Computational Validation : Density Functional Theory (DFT) calculations predict stability trends .
Advanced: What computational methods are effective for studying this compound interactions with biological targets?
Methodological Answer:
- Molecular Docking : Software like AutoDock Vina models ligand-receptor binding (e.g., this compound in enzyme active sites) .
- Molecular Dynamics (MD) : Simulate interactions over 50–100 ns to assess binding stability.
- QSAR Modeling : Correlate structural descriptors (e.g., logP, polar surface area) with activity data .
Basic: How to present this compound research data in compliance with academic standards?
Methodological Answer:
- Tables/Figures : Include raw data (e.g., reaction yields, spectral peaks) and comparative graphs (e.g., bioactivity vs. structure).
- Reproducibility : Document detailed experimental procedures, including instrument calibration and error margins .
- Ethical Reporting : Disclose conflicts of interest and adhere to journal-specific formatting guidelines .
Advanced: How to investigate the mechanism of action of this compound derivatives in catalytic systems?
Methodological Answer:
Kinetic Studies : Monitor reaction rates via UV-Vis spectroscopy under varying substrate concentrations.
Isotopic Labeling : Use -labeled reagents to trace catalytic pathways.
In Situ Spectroscopy : Employ Raman or FTIR to identify intermediate species .
Basic: What are the best practices for ensuring this compound stability during storage?
Methodological Answer:
- Storage Conditions : Keep compounds in amber vials at –20°C under inert gas (N₂ or Ar) to prevent oxidation .
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) and monitor via HPLC .
Advanced: How to optimize this compound synthesis using Design of Experiments (DoE)?
Methodological Answer:
- Variable Screening : Use Plackett-Burman designs to identify critical factors (e.g., solvent, catalyst ratio).
- Response Surface Methodology (RSM) : Maximize yield by modeling interactions between temperature and reaction time .
Advanced: How to integrate primary and secondary data in this compound research?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
